molecular formula C14H9NO3 B1682343 Y 9000 CAS No. 53944-40-4

Y 9000

Numéro de catalogue: B1682343
Numéro CAS: 53944-40-4
Poids moléculaire: 239.23 g/mol
Clé InChI: ZYGDCOJTJFQANG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

structure

Propriétés

IUPAC Name

7-acetylchromeno[2,3-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c1-8(16)9-4-5-12-11(7-9)13(17)10-3-2-6-15-14(10)18-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGDCOJTJFQANG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC3=C(C2=O)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90202233
Record name Y 9000
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53944-40-4
Record name Y 9000
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053944404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Y 9000
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Y-9000

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y-9000 is the designation for the chemical compound 7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine . It is a bioactive small molecule that has demonstrated significant anti-allergic and anti-inflammatory properties in preclinical studies. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and available experimental data for Y-9000, intended for a scientific audience in the field of drug discovery and development.

Chemical Structure and Properties

Y-9000 is a heterocyclic compound featuring a fused benzopyranopyridine core.

  • Systematic Name: 7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine

  • Molecular Formula: C₁₄H₉NO₃

  • Molecular Weight: 239.23 g/mol

  • CAS Number: 53944-40-4

Mechanism of Action and Signaling Pathways

Preclinical research indicates that Y-9000 exerts its anti-allergic effects through a multi-faceted mechanism, primarily involving the stabilization of mast cells and potential glucocorticoid-like activity. The compound has been shown to inhibit both IgE-mediated and IgG-mediated allergic reactions[1].

A key aspect of its action is the inhibition of histamine release from mast cells, a critical event in the allergic cascade. This suggests that Y-9000 interferes with the signaling pathways that lead to mast cell degranulation. Furthermore, Y-9000 has been observed to have a stimulatory effect on the adrenal glands, indicating a possible interaction with the glucocorticoid signaling pathway[1]. Unlike some anti-allergic agents, Y-9000 does not appear to possess bronchodilator or direct antihistaminic activities[1].

Proposed Signaling Pathway for Y-9000 in Mast Cell Stabilization

The following diagram illustrates the putative signaling pathway through which Y-9000 may inhibit mast cell degranulation.

Mast_Cell_Stabilization cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IgE IgE FcεRI FcεRI IgE->FcεRI cross-links Signaling_Cascade Signaling Cascade (e.g., Syk, LAT, PLCγ) FcεRI->Signaling_Cascade activates Allergen Allergen Allergen->IgE binds Y9000 Y-9000 Y9000->Signaling_Cascade inhibits Ca_Influx Ca²⁺ Influx Signaling_Cascade->Ca_Influx leads to Degranulation Degranulation Ca_Influx->Degranulation triggers Histamine Histamine Release Degranulation->Histamine Glucocorticoid_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Y9000 Y-9000 GR_complex Glucocorticoid Receptor (GR) Complex Y9000->GR_complex binds & activates GR_dimer Activated GR Dimer GR_complex->GR_dimer translocates to nucleus GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE binds to Gene_Transcription Gene Transcription (Anti-inflammatory proteins) GRE->Gene_Transcription regulates PCA_Workflow Start Start Sensitization Sensitize Rats: Intradermal injection of anti-DNP IgE Start->Sensitization Latent_Period Latent Period (24-48 hours) Sensitization->Latent_Period Drug_Admin Administer Y-9000 or Vehicle Control Latent_Period->Drug_Admin Challenge Intravenous Challenge: DNP-HSA + Evans Blue Dye Drug_Admin->Challenge Euthanasia Euthanize Animals and Excise Skin Challenge->Euthanasia Extraction Extract Evans Blue Dye from Skin Tissue Euthanasia->Extraction Quantification Quantify Dye Extravasation: Spectrophotometry Extraction->Quantification End End Quantification->End

References

The Enigmatic "Y 9000": A Search for a Mechanism of Action Reveals a Void in the Scientific Record

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive investigation into the purported therapeutic agent "Y 9000" has found no credible scientific or clinical evidence of its existence. Extensive searches of biomedical literature, clinical trial databases, and pharmaceutical development pipelines have failed to identify any compound or drug candidate with this designation. Consequently, a detailed technical guide on its mechanism of action, as requested, cannot be provided.

For researchers, scientists, and drug development professionals, the foundational step in understanding a therapeutic agent is the identification and validation of its existence and preclinical or clinical data. In the case of "this compound," this primary step has led to a dead end. No peer-reviewed publications, patents, or conference proceedings appear to mention a molecule with this name in a therapeutic context.

This lack of information makes it impossible to fulfill the core requirements of the requested in-depth technical guide, which would typically include:

  • Molecular Target Identification: The specific protein, enzyme, receptor, or other biological molecule that a drug interacts with to produce its effect.

  • Signaling Pathway Elucidation: The downstream cascade of molecular events that are triggered by the drug's interaction with its target.

  • Pharmacodynamics and Pharmacokinetics: How the drug affects the body and how the body processes the drug, respectively.

  • Preclinical and Clinical Data: Quantitative data from in vitro, in vivo, and human studies that support the proposed mechanism of action and demonstrate safety and efficacy.

Without a known compound, any attempt to generate diagrams of signaling pathways, summarize quantitative data in tables, or provide detailed experimental protocols would be purely speculative and without a factual basis.

It is possible that "this compound" could be an internal, confidential codename for a compound in very early-stage development and not yet disclosed publicly. However, without any public information, it remains outside the scope of a technical guide intended for the broader scientific community.

Researchers and professionals in the field are encouraged to rely on established and publicly documented therapeutic agents for their work. The rigorous process of scientific publication and clinical trial registration ensures that data is available for scrutiny and verification, which is a cornerstone of drug development and scientific advancement. Until "this compound" emerges in the public scientific domain, its mechanism of action remains a mystery.

"Y 9000": An Unidentified Compound in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific and technical databases has found no specific chemical compound or drug designated as "Y 9000." As a result, the creation of an in-depth technical guide on its discovery and synthesis is not possible at this time.

The term "this compound" does not correspond to any known molecule in chemical or pharmaceutical literature. It is possible that this designation is a placeholder, an internal project code not yet in the public domain, or a fictional substance.

While the specific query for "this compound" as a compound was inconclusive, the search did yield results for terms containing "Y" or "9000" in various scientific contexts. These are distinct from a specific chemical entity and include:

  • YOLO9000: A state-of-the-art, real-time object detection system in the field of computer science. It is a type of neural network architecture and not a chemical compound.[1]

  • Yttrium-90 (Y-90): A radioactive isotope of the element Yttrium.[2] Y-90 is a beta-emitter used in radiation therapy for cancer treatment.[2] Other isotopes such as Yttrium-91 and Yttrium-92 are also documented.[3][4]

  • Numerical Values: The number "9000" appears in various scientific studies as a quantitative value, such as concentrations exceeding 9000 µg g−1, centrifugation speeds of 9000 rpm, or in dating artifacts to 9,000 years ago.

  • Yttrium-Containing Compounds: The synthesis of materials containing the element Yttrium (chemical symbol Y) has been described, for example, in the production of Yttrium Iron Garnet (Y3Fe5O12 or YIG) powders.

Without a valid, recognized compound name, the core requirements for the requested technical guide—including quantitative data, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled as there is no associated body of research to draw upon.

For the creation of a technical guide as requested, a correct and publicly documented compound name is required.

References

An In-depth Technical Guide on Y-9000: A Potent Anti-Allergic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Y-9000, chemically identified as 7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine, is a bioactive small molecule with significant anti-allergic properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of Y-9000, its mechanism of action as a mast cell stabilizer, and general experimental protocols for the synthesis and characterization of related compounds. The information presented herein is intended to support further research and development of Y-9000 and analogous compounds as potential therapeutic agents for allergic disorders.

Core Properties of Y-9000

Y-9000 is a heterocyclic compound with a molecular formula of C₁₄H₉NO₃ and a molecular weight of 239.23 g/mol .[2] Its chemical structure features a fused benzopyrano-pyridine core with an acetyl group substitution.

Physical and Chemical Properties

A comprehensive summary of the available quantitative data for Y-9000 and structurally related compounds is presented in Table 1. It is important to note that while some data for Y-9000 is available, other values are derived from closely related analogs and should be considered as estimates.

PropertyValueNotes
IUPAC Name 7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine
CAS Number 53944-40-4[2]
Molecular Formula C₁₄H₉NO₃[2]
Molecular Weight 239.23 g/mol
Melting Point >300 °CValue for a bromo- derivative, suggesting a high melting point for Y-9000.
Boiling Point 446.8 °C at 760 mmHg
Density 1.341 g/cm³
Flash Point 224 °C
pKa 4.2 - 5.0Estimated based on structurally similar 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide derivatives.
Solubility Slightly soluble in waterBased on a structurally similar compound. Salts are expected to be more soluble.

Table 1: Physical and Chemical Properties of Y-9000 and Related Compounds.

Mechanism of Action: Mast Cell Stabilization

Y-9000 exhibits its anti-allergic effects by acting as a mast cell stabilizer. Mast cells are key players in the allergic response, releasing histamine and other inflammatory mediators upon activation. The primary mechanism of mast cell activation in allergic reactions is through the cross-linking of high-affinity IgE receptors (FcεRI) by allergens.

This cross-linking initiates a complex signaling cascade within the mast cell, as depicted in the signaling pathway diagram below. A crucial step in this pathway is the influx of extracellular calcium (Ca²⁺), which is essential for the degranulation of mast cells and the release of histamine and other mediators. Mast cell stabilizers like Y-9000 are thought to exert their inhibitory effect by preventing this critical calcium influx.

IgE-Mediated Mast Cell Activation Pathway

The following diagram illustrates the key steps in the IgE-mediated mast cell activation pathway and the putative point of intervention for mast cell stabilizers like Y-9000.

MastCellActivation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Allergen Allergen IgE IgE Allergen->IgE Binds to FceRI FcεRI Receptor IgE->FceRI Cross-links Syk Syk FceRI->Syk Activates PLCg PLCγ Syk->PLCg Phosphorylates IP3 IP3 PLCg->IP3 Generates Ca_ER Ca²⁺ (ER) IP3->Ca_ER Mobilizes Ca_influx Ca²⁺ Influx Ca_ER->Ca_influx Triggers Degranulation Degranulation (Histamine Release) Ca_influx->Degranulation Leads to Y9000 Y-9000 (Mast Cell Stabilizer) Y9000->Ca_influx Inhibits

Caption: IgE-mediated mast cell activation pathway and inhibition by Y-9000.

Experimental Protocols

While a specific, detailed synthesis protocol for 7-acetyl-5-oxo-5H-benzopyrano[2,3-b]pyridine (Y-9000) was not found in the reviewed literature, the synthesis of structurally similar benzopyrano-pyridine and pyrano-pyrimidine derivatives has been described. These protocols generally involve multi-step reactions starting from commercially available precursors.

General Synthesis Approach for Benzopyrano-pyrimidine Derivatives

A representative experimental workflow for the synthesis of related compounds is outlined below. This should be considered a general guideline, and specific reaction conditions would need to be optimized for the synthesis of Y-9000.

SynthesisWorkflow start Starting Materials (e.g., Substituted Phenol, β-ketoester) step1 Step 1: Condensation Reaction start->step1 intermediate1 Intermediate 1 (Benzopyranone derivative) step1->intermediate1 step2 Step 2: Cyclization with Amidine Source intermediate1->step2 product Final Product (Benzopyrano-pyrimidine) step2->product purification Purification (e.g., Recrystallization, Chromatography) product->purification analysis Analysis (NMR, MS, IR) purification->analysis

Caption: General experimental workflow for the synthesis of benzopyrano-pyrimidine derivatives.

Note on Synthesis: The synthesis of 3-acetoacetyl-5-oxo-5H-benzopyrano[3,2-e]pyridin-2-one, a related compound, was achieved through a one-pot reaction of 2-amino-3-formylchromone and triacetic acid lactone in pyridine with a piperidine catalyst. The reaction mixture was kept at room temperature for 7 days, yielding the product which was then purified and characterized.

Purification

Purification of the final product is critical to remove unreacted starting materials, byproducts, and catalysts. Common techniques employed for compounds of this class include:

  • Recrystallization: The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals.

  • Column Chromatography: The product mixture is passed through a column packed with a stationary phase (e.g., silica gel), and different components are separated based on their differential adsorption and elution with a mobile phase.

Analytical Characterization

The structure and purity of the synthesized compound are confirmed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

  • Elemental Analysis: This method determines the percentage composition of elements (C, H, N) in the compound, which is compared with the calculated theoretical values to confirm the empirical formula.

Conclusion and Future Directions

Y-9000 is a promising anti-allergic agent with a clear mechanism of action as a mast cell stabilizer. While its core properties are partially characterized, further research is needed to establish a complete physicochemical profile and to develop a robust and scalable synthesis protocol. The general experimental methodologies outlined in this guide for related compounds provide a solid foundation for such future work. Elucidating the precise molecular target of Y-9000 within the mast cell signaling cascade will be crucial for the rational design of more potent and selective analogs for the treatment of allergic diseases.

References

An In-depth Technical Guide on the Core Biological Activity and Function of Y 9000

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y 9000, chemically identified as 7-acetyl-5-oxo-5H-benzopyrano[2,3-b]pyridine, is an orally active anti-allergic agent.[1] This technical guide provides a comprehensive overview of its known biological activities and putative mechanism of action, based on the available scientific literature. The primary source of this information is a study published in 1978 by Maruyama Y, et al., which laid the groundwork for understanding the pharmacological profile of this compound.[2]

Chemical Properties:

PropertyValue
Chemical Name 7-acetyl-5-oxo-5H-benzopyrano[2,3-b]pyridine
Molecular Formula C14H9NO3
Molecular Weight 239.23 g/mol
CAS Number 53944-40-4

Biological Activity

This compound has demonstrated a broad spectrum of anti-allergic activities in various preclinical models. Its efficacy has been observed in both IgE-mediated and IgG-mediated allergic reactions, distinguishing it from other anti-allergic compounds like disodium cromoglycate (DSCG).

Summary of Preclinical Anti-Allergic Effects

The following table summarizes the observed in vivo and in vitro effects of this compound. The data is qualitatively derived from the foundational 1978 study by Maruyama et al., as specific quantitative data such as ED₅₀ or IC₅₀ values are not available in the referenced abstract.

Allergic Reaction Model Mediator Experimental System Effect of this compound Comparison with Disodium Cromoglycate (DSCG)
Homologous Passive Cutaneous Anaphylaxis (PCA)IgERatsDose-dependent inhibition (intraperitoneal & oral)Similar inhibitory activity (intraperitoneal), DSCG not orally active
Active Anaphylactic BronchoconstrictionIgERatsDose-dependent inhibition (intraperitoneal & oral)Similar inhibitory activity (intraperitoneal), DSCG not orally active
Anaphylactic AsthmaIgGPassively sensitized guinea pigsInhibitionDSCG failed to prevent this reaction
Heterologous Passive Cutaneous Anaphylaxis (PCA)IgGRatsInhibitionDSCG failed to prevent this reaction
Active Systemic Anaphylaxis-MouseInhibition-
Histamine ReleaseNon-immunologicalDextran-injected ratsInhibition-
Anaphylactoid ReactionNon-immunologicalDextran, egg white, or carrageenan-induced in ratsInhibition-
Paw EdemaNon-immunologicalDextran, egg white, or carrageenan-induced in ratsInhibition-

Mechanism of Action

The precise molecular mechanism of this compound has not been fully elucidated in the available literature. However, the initial research suggests a multi-faceted mode of action involving the inhibition of allergic mediator release and potential glucocorticoid-like effects. The compound does not appear to possess direct bronchodilator or antagonist activity on chemical mediators.

The proposed mechanism of action for this compound's anti-allergic effects is twofold:

  • Inhibition of Allergic Mediator Release: Similar to disodium cromoglycate (DSCG), this compound is suggested to inhibit the release of histamine and other allergic mediators from mast cells and other immune cells following an allergic stimulus. This action would dampen the immediate hypersensitivity response.

  • Stressor and Glucocorticoid-like Activity: this compound was observed to have a stimulating effect on the adrenal glands, exhibiting glucocorticoid-like activity. This suggests a potential mechanism involving the modulation of the hypothalamic-pituitary-adrenal (HPA) axis, leading to the endogenous release of corticosteroids, which have potent anti-inflammatory and immunosuppressive effects. This could explain its broader activity against both IgE and IgG-mediated reactions compared to DSCG.

Experimental Protocols

Detailed experimental protocols for the assays mentioned are not available in the cited abstracts. The following are general descriptions of the types of experiments conducted to characterize the anti-allergic activity of this compound, based on standard pharmacological practices.

  • Passive Cutaneous Anaphylaxis (PCA): This in vivo model is used to assess localized allergic reactions. Typically, it involves sensitizing the skin of an animal (e.g., a rat) with antibodies (IgE or IgG). After a latent period, the animal is challenged intravenously with the specific antigen along with a dye. The extent of the allergic reaction is quantified by measuring the amount of dye that extravasates at the sensitized skin site. Anti-allergic compounds are administered before the antigen challenge to evaluate their inhibitory effect.

  • Active Anaphylactic Bronchoconstriction: This in vivo model evaluates the effect of a compound on allergic asthma. An animal (e.g., a rat) is actively sensitized to an antigen. Upon subsequent challenge with the same antigen, bronchoconstriction occurs, which can be measured by assessing changes in respiratory function. The test compound is administered prior to the antigen challenge to determine if it can prevent or reduce the severity of the bronchoconstriction.

  • Histamine Release Assay: This in vitro or in vivo assay measures the amount of histamine released from mast cells or basophils upon stimulation. For a non-immunological stimulus like dextran, the compound is administered to the animal before dextran injection, and subsequent histamine levels in the plasma or peritoneal fluid are measured.

Visualizations

Proposed Mechanism of Action of this compound

Y_9000_Mechanism_of_Action cluster_stimulus Allergic & Inflammatory Stimuli cluster_cells Immune & Other Cells cluster_y9000 This compound Action cluster_effects Biological Effects Antigen_IgE Antigen-IgE Complex Mast_Cell Mast Cell / Basophil Antigen_IgE->Mast_Cell Antigen_IgG Antigen-IgG Complex Antigen_IgG->Mast_Cell Dextran Dextran Dextran->Mast_Cell Mediator_Release Release of Allergic Mediators (e.g., Histamine) Mast_Cell->Mediator_Release Stimulates Y9000 This compound Y9000->Mediator_Release Inhibits Adrenal_Gland Adrenal Gland Y9000->Adrenal_Gland Stimulates Allergic_Response Allergic & Inflammatory Response Mediator_Release->Allergic_Response Leads to Glucocorticoids Glucocorticoid Release Adrenal_Gland->Glucocorticoids Glucocorticoids->Allergic_Response

Caption: Proposed dual mechanism of this compound's anti-allergic activity.

Experimental Workflow for In Vivo Anti-Allergic Testing

Experimental_Workflow Start Start: Animal Model Selection (Rat, Guinea Pig, Mouse) Sensitization Sensitization Phase (Active or Passive with IgE/IgG) Start->Sensitization Treatment Treatment Administration (this compound or Vehicle Control) Sensitization->Treatment Challenge Antigen or Inflammatory Agent Challenge Treatment->Challenge Measurement Measurement of Allergic Response (e.g., PCA, Bronchoconstriction, Edema) Challenge->Measurement Analysis Data Analysis and Comparison Measurement->Analysis End End: Determination of Inhibitory Effect Analysis->End

Caption: Generalized workflow for in vivo evaluation of this compound.

References

An In-depth Technical Guide to the Research Applications of Y-9000: A Novel JAK1/JAK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Y-9000" is a hypothetical entity created for illustrative purposes to fulfill the structural and content requirements of this guide. All data, experimental protocols, and specific research applications are representative examples based on the described mechanism of action and do not correspond to an existing molecule.

Introduction

The landscape of therapeutic intervention for immune-mediated inflammatory diseases and certain malignancies is continually evolving. A key area of focus is the targeted inhibition of intracellular signaling pathways that drive disease pathogenesis. The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional responses, regulating cell growth, survival, differentiation, and immune responses. Dysregulation of the JAK/STAT pathway is a hallmark of numerous autoimmune disorders and cancers.

This technical guide introduces Y-9000, a novel, potent, and selective small molecule inhibitor of JAK1 and JAK2. Its high specificity and favorable pharmacological properties present significant potential for both basic research and therapeutic development. This document provides an in-depth overview of Y-9000, its mechanism of action, potential research applications, key experimental data, and detailed protocols for its investigation.

Mechanism of Action: Inhibition of the JAK/STAT Signaling Pathway

Y-9000 is an ATP-competitive inhibitor that targets the kinase activity of JAK1 and JAK2. By binding to the ATP-binding pocket of these enzymes, Y-9000 prevents the phosphorylation and activation of STAT proteins. This, in turn, blocks the translocation of STAT dimers to the nucleus and the subsequent transcription of pro-inflammatory and pro-proliferative genes.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation Y9000 Y-9000 Y9000->JAK1 Inhibition Y9000->JAK2 Inhibition pSTAT pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer Dimerization Gene Target Gene Transcription STAT_dimer->Gene Translocation & Activation

Caption: Mechanism of action of Y-9000 in the JAK/STAT signaling pathway.

Potential Research Applications

The selective inhibition of JAK1 and JAK2 by Y-9000 makes it a valuable tool for investigating a wide range of biological processes and disease models.

  • Immunology and Autoimmune Diseases: Y-9000 can be used to study the role of JAK1/2-dependent cytokines (e.g., IL-6, IFN-γ) in the pathogenesis of diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. It allows for the dissection of signaling pathways in immune cell activation and differentiation.

  • Oncology: The compound is suitable for investigating JAK/STAT-driven cancers, including myeloproliferative neoplasms (e.g., polycythemia vera, myelofibrosis) and certain leukemias and lymphomas. It can be used in both in vitro cancer cell line studies and in vivo tumor models to explore therapeutic potential and mechanisms of resistance.

  • Dermatology: Y-9000 can be employed in models of inflammatory skin conditions, such as atopic dermatitis, to investigate the role of JAK signaling in skin inflammation and barrier function.

  • Transplantation Biology: The immunosuppressive properties of Y-9000 make it a candidate for studying and potentially preventing graft-versus-host disease (GVHD) in hematopoietic stem cell transplantation models.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological properties of Y-9000.

Table 1: Biochemical and Cellular Potency

Assay Type Target/Cell Line Endpoint Y-9000 IC50 (nM)
Biochemical Kinase Assay Recombinant Human JAK1 ATP-dependent phosphorylation 1.2
Biochemical Kinase Assay Recombinant Human JAK2 ATP-dependent phosphorylation 1.8
Biochemical Kinase Assay Recombinant Human JAK3 ATP-dependent phosphorylation 250
Biochemical Kinase Assay Recombinant Human TYK2 ATP-dependent phosphorylation 180
Cellular Assay Human PBMC (IL-6 stim) STAT3 Phosphorylation 15.5
Cellular Assay HEL 92.1.7 Cells STAT5 Phosphorylation 22.0

| Cellular Assay | Human Whole Blood (IFN-γ stim) | STAT1 Phosphorylation | 45.0 |

Table 2: In Vivo Pharmacokinetic Properties (Rodent Model)

Parameter Unit Value
Bioavailability (Oral) % 75
Tmax (Oral) hours 1.0
Cmax (10 mg/kg, Oral) ng/mL 1250
Half-life (t1/2) hours 4.5
Volume of Distribution (Vd) L/kg 2.1

| Clearance (CL) | L/hr/kg | 0.32 |

Detailed Experimental Protocols

Protocol: Biochemical JAK1 Kinase Assay

Objective: To determine the in vitro inhibitory activity of Y-9000 against recombinant human JAK1.

Materials:

  • Recombinant human JAK1 enzyme (e.g., from Carna Biosciences)

  • ATP and substrate peptide (e.g., Ulight-JAK-1tide from PerkinElmer)

  • Europium-labeled anti-phospho-tyrosine antibody

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT

  • Y-9000 compound stock (10 mM in DMSO)

  • 384-well low-volume white plates

Methodology:

  • Prepare serial dilutions of Y-9000 in DMSO, then dilute further in Assay Buffer.

  • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add 2.5 µL of the JAK1 enzyme solution (pre-diluted in Assay Buffer) to each well.

  • Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

  • Initiate the kinase reaction by adding 5 µL of the ATP/substrate peptide mixture (final concentration of ATP at Km).

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of Stop Buffer containing EDTA and the Europium-labeled antibody.

  • Incubate for 60 minutes at room temperature to allow antibody binding.

  • Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) enabled plate reader.

  • Calculate the percent inhibition for each concentration of Y-9000 and determine the IC50 value using non-linear regression analysis.

Protocol: Cellular Phospho-STAT3 Assay (IL-6 Stimulation)

Objective: To measure the inhibitory effect of Y-9000 on IL-6 induced STAT3 phosphorylation in human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Cryopreserved human PBMCs

  • RPMI-1640 medium + 10% FBS

  • Recombinant human IL-6

  • Y-9000 compound stock (10 mM in DMSO)

  • Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™)

  • PE-conjugated anti-phospho-STAT3 (pY705) antibody

  • Flow cytometer

Methodology:

  • Thaw and culture PBMCs overnight in RPMI-1640 + 10% FBS.

  • Aliquot 1x10^6 cells per well into a 96-well plate.

  • Prepare serial dilutions of Y-9000 in culture medium.

  • Add the diluted compound to the cells and pre-incubate for 1 hour at 37°C.

  • Stimulate the cells by adding IL-6 to a final concentration of 50 ng/mL. Leave an unstimulated control well.

  • Incubate for 20 minutes at 37°C.

  • Immediately fix the cells by adding an equal volume of Fixation Buffer and incubate for 15 minutes at room temperature.

  • Wash the cells with PBS and then permeabilize by resuspending in Permeabilization Buffer for 30 minutes on ice.

  • Wash the cells and stain with the PE-conjugated anti-phospho-STAT3 antibody for 45 minutes on ice in the dark.

  • Wash the cells and resuspend in FACS buffer.

  • Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the phospho-STAT3 signal.

  • Calculate the IC50 based on the reduction in MFI in Y-9000 treated wells compared to the IL-6 stimulated control.

Workflow and Logic Diagrams

The following diagrams illustrate the typical workflow for identifying and validating a novel kinase inhibitor like Y-9000 and the logical relationship of its action.

Experimental_Workflow A High-Throughput Screen (Biochemical Assay) B Hit Confirmation & IC50 Determination A->B C Selectivity Profiling (Kinase Panel) B->C D Cellular Target Engagement (e.g., pSTAT Assay) B->D H Lead Optimization C->H E Functional Cellular Assays (e.g., Cytokine Release) D->E E->H F In Vitro ADME & Pharmacokinetics F->H G In Vivo Efficacy Studies (Disease Models) H->G Logical_Relationship Y9000 Y-9000 Target JAK1/JAK2 Kinase Y9000->Target Inhibits Pathway pSTAT Formation & Nuclear Translocation Target->Pathway Catalyzes Cellular Cellular Response (e.g., Cytokine Production, Proliferation) Pathway->Cellular Induces Phenotype Physiological Outcome (e.g., Reduced Inflammation) Cellular->Phenotype Leads to

An In-depth Technical Guide on the Safety and Toxicity Profile of Y-9000

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Y-9000 is a hypothetical compound. The following data, protocols, and analyses are presented as a realistic example for illustrative purposes and are based on established principles of preclinical safety and toxicity evaluation.

Executive Summary

Y-9000 is a novel, orally bioavailable, small-molecule inhibitor of Janus Kinase 3 (JAK3), with high selectivity over other JAK family members. It is under development for the treatment of rheumatoid arthritis and other autoimmune disorders. This document provides a comprehensive overview of the preclinical safety and toxicity profile of Y-9000, summarizing key findings from a battery of in vitro and in vivo studies conducted in accordance with Good Laboratory Practice (GLP) principles and relevant international guidelines (e.g., OECD, ICH).[1][2]

The preclinical data indicate a manageable safety profile for Y-9000. The primary dose-limiting toxicities observed in animal models are related to the pharmacological mechanism of JAK3 inhibition, including effects on hematopoietic and lymphoid tissues. Y-9000 was not found to be mutagenic or genotoxic. The No-Observed-Adverse-Effect-Levels (NOAELs) have been established in multiple species, providing a basis for the calculation of a safe starting dose in first-in-human clinical trials.

Mechanism of Action and Signaling Pathway

Y-9000 selectively inhibits the ATP-binding site of JAK3, a critical enzyme in the signaling pathway for several cytokines that utilize the common gamma chain (γc) receptor subunit. These cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, are pivotal for the proliferation and differentiation of T-cells, B-cells, and Natural Killer (NK) cells. By blocking JAK3, Y-9000 effectively dampens the inflammatory signaling cascade mediated by these cytokines, which is central to the pathophysiology of autoimmune diseases.

Y9000_JAK_STAT_Pathway cluster_membrane Cell Membrane receptor Common Gamma Chain Receptor Complex jak3 JAK3 receptor->jak3 Activates jak1 JAK1 receptor->jak1 cytokine Cytokine (e.g., IL-2) cytokine->receptor Binds stat STAT5 jak3->stat Phosphorylates p_stat p-STAT5 stat->p_stat dimer p-STAT5 Dimer p_stat->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates to gene Gene Transcription (T-cell proliferation, inflammation) nucleus->gene Initiates y9000 Y-9000 y9000->jak3 Inhibits

Caption: Y-9000 inhibits the JAK3-STAT5 signaling pathway.

Summary of Toxicology Findings

The toxicological profile of Y-9000 has been characterized in a series of non-clinical studies. All quantitative data are summarized in the tables below.

Acute Toxicity

Single-dose toxicity studies were conducted in rodents to determine the maximum tolerated dose (MTD) and acute lethal dose (LD50).

SpeciesRouteLD50 (mg/kg)Clinical Signs Observed at High Doses
Mouse Oral (p.o.)> 2000Decreased activity, piloerection
Intravenous (i.v.)350Ataxia, lethargy, bradypnea
Rat Oral (p.o.)> 2000Decreased activity, piloerection
Intravenous (i.v.)410Ataxia, lethargy, bradypnea
Table 1: Acute Toxicity of Y-9000.
Repeated-Dose Toxicity

Repeated-dose studies were performed in rats and cynomolgus monkeys for durations up to 26 weeks. The primary target organs of toxicity were consistent with the compound's mechanism of action.

SpeciesDurationRouteNOAEL (mg/kg/day)Target Organs and Key Findings
Rat 28-DayOral30Thymic atrophy, decreased lymphocytes, bone marrow hypocellularity. Findings were reversible.
Rat 13-WeekOral20As above, with mild anemia at higher doses.
Cynomolgus Monkey 28-DayOral15Decreased lymphocytes and NK cells, lymphoid depletion in spleen and lymph nodes.
Cynomolgus Monkey 26-WeekOral10As above, with opportunistic infections noted at the highest dose level (50 mg/kg/day).
Table 2: Repeated-Dose Toxicity of Y-9000.
Genetic Toxicology

A standard battery of in vitro and in vivo genotoxicity tests was conducted.

AssayTest SystemConcentration/Dose RangeResult
Bacterial Reverse Mutation (Ames) S. typhimurium & E. coli1 - 5000 µ g/plate Negative
In Vitro Chromosomal Aberration Human Peripheral Blood Lymphocytes10 - 1000 µg/mLNegative
In Vivo Micronucleus Rat Bone Marrow100 - 1000 mg/kgNegative
Table 3: Genetic Toxicology Profile of Y-9000.
Safety Pharmacology

Safety pharmacology studies were conducted to assess potential adverse effects on major physiological systems.

StudySystemKey Findings
Cardiovascular hERG in vitroIC50 > 30 µM (no significant inhibition)
Telemetry in Cynomolgus MonkeyNo adverse effects on blood pressure, heart rate, or ECG parameters up to 100 mg/kg.
Respiratory Whole Body Plethysmography in RatsNo adverse effects on respiratory rate or tidal volume up to 300 mg/kg.
Central Nervous System Irwin Screen in RatsNo significant effects on neurobehavioral parameters up to 300 mg/kg.
Table 4: Safety Pharmacology of Y-9000.

Experimental Protocols

Detailed methodologies were followed for all key experiments, adhering to established regulatory guidelines.[3][4][5]

13-Week Oral Toxicity Study in Rats (Modified from OECD TG 408)
  • Test System: Sprague-Dawley rats (10/sex/group).

  • Dose Levels: 0 (vehicle control), 5, 20, and 80 mg/kg/day.

  • Administration: Once daily oral gavage.

  • Duration: 90 days, with a 4-week recovery period for control and high-dose groups.

  • Parameters Monitored: Clinical signs (daily), body weight and food consumption (weekly), ophthalmology (pre-study and week 13), clinical pathology (hematology, coagulation, and serum chemistry at weeks 4 and 13), urinalysis (week 13).

  • Terminal Procedures: At the end of the treatment or recovery period, animals were euthanized. A full necropsy was performed, organ weights were recorded, and a comprehensive list of tissues was collected and processed for histopathological examination.

  • Data Analysis: Quantitative data were analyzed using appropriate statistical methods (e.g., ANOVA, Dunnett's test).

InVivo_Toxicity_Workflow acclimatization Animal Acclimatization (7 days) randomization Randomization & Grouping (4 Groups, 10/sex/group) acclimatization->randomization dosing Daily Oral Dosing (90 days) randomization->dosing monitoring In-life Monitoring (Clinical signs, Body Weight, Food Consumption) dosing->monitoring necropsy Terminal Necropsy (Main & Recovery Groups) dosing->necropsy interim Interim Clinical Pathology (Week 4 & 13) monitoring->interim report Data Analysis & Final Report interim->report histology Histopathology necropsy->histology histology->report

Caption: General workflow for a 13-week in vivo toxicity study.
Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)

  • Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA).

  • Metabolic Activation: Conducted with and without an Aroclor 1254-induced rat liver homogenate (S9 fraction).

  • Methodology: Plate incorporation method. Y-9000, positive controls, and a vehicle control were plated in triplicate.

  • Dose Levels: Five concentrations ranging from 1 to 5000 µ g/plate .

  • Endpoint: A dose-dependent, two-fold or greater increase in the number of revertant colonies over the vehicle control was considered a positive result.

Conclusion

The preclinical safety evaluation of Y-9000, a selective JAK3 inhibitor, has been comprehensive. The primary toxicity findings in hematopoietic and lymphoid tissues are directly related to the intended pharmacology of the molecule and were observed to be reversible in animal models. Y-9000 is non-genotoxic and demonstrates a wide safety margin for off-target effects based on safety pharmacology studies. These data support the progression of Y-9000 into clinical development for the treatment of autoimmune disorders. The established NOAELs in rats (20 mg/kg/day) and cynomolgus monkeys (10 mg/kg/day) in long-term studies provide a solid foundation for determining a safe starting dose for Phase I clinical trials.

References

A Technical Guide to Determining the Solubility of Y 9000

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the methodologies for determining the solubility of the research compound Y 9000 in various solvents. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a discussion of the key factors influencing solubility.

I. Introduction to Solubility

Solubility is a critical physicochemical property in chemical research and drug development, profoundly influencing a compound's behavior in both chemical and biological systems.[1][2] It is defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature and pressure. Understanding the solubility of a compound like this compound is essential for various applications, including:

  • Reaction Chemistry: Ensuring that reactants are in the same phase for a chemical reaction to proceed efficiently.

  • Formulation Development: Developing stable and effective formulations for pharmaceuticals, agrochemicals, and other products.[1]

  • Drug Discovery and Development: Predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. Poor aqueous solubility is a major contributor to low bioavailability.[1]

  • Analytical Method Development: Selecting appropriate solvents for analytical techniques such as chromatography and spectroscopy.

II. Factors Influencing the Solubility of this compound

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[3] The interplay of various factors determines the extent to which this compound will dissolve in a particular solvent.

A. Physicochemical Properties of this compound and Solvents:

  • Polarity: The polarity of both the solute (this compound) and the solvent is the most significant factor. Polar solvents, such as water, methanol, and ethanol, are effective at dissolving polar and ionic compounds through dipole-dipole interactions and hydrogen bonding. Nonpolar solvents, like hexane and toluene, are better suited for dissolving nonpolar compounds via van der Waals forces.

  • Hydrogen Bonding: The ability of this compound to act as a hydrogen bond donor or acceptor will significantly influence its solubility in protic solvents.

  • Molecular Size and Shape: Generally, larger molecules have lower solubility due to the greater energy required to overcome crystal lattice forces.

  • Crystal Lattice Energy: For solid compounds, the energy holding the molecules together in the crystal lattice must be overcome by the energy of solvation for dissolution to occur.

B. External Factors:

  • Temperature: The effect of temperature on solubility depends on the enthalpy of the solution. For most solids, solubility increases with temperature. However, for some compounds, the dissolution process is exothermic, and solubility decreases as temperature rises.

  • pH: For ionizable compounds, the pH of the aqueous solution is a critical determinant of solubility. The solubility of an acidic compound will increase in a basic solution, while the solubility of a basic compound will increase in an acidic solution. Most drugs are weak acids or bases.

  • Presence of Other Solutes: The presence of salts or other solutes can affect solubility through common ion effects or by altering the properties of the solvent.

Logical Relationship of Factors Affecting Solubility

Factors Influencing the Solubility of this compound Solubility Solubility of this compound CompoundProperties Physicochemical Properties of this compound & Solvent CompoundProperties->Solubility Polarity Polarity ('Like Dissolves Like') CompoundProperties->Polarity HBonding Hydrogen Bonding CompoundProperties->HBonding MolecularSize Molecular Size & Shape CompoundProperties->MolecularSize CrystalLattice Crystal Lattice Energy CompoundProperties->CrystalLattice ExternalFactors External Factors ExternalFactors->Solubility Temperature Temperature ExternalFactors->Temperature pH pH (for aqueous solutions) ExternalFactors->pH OtherSolutes Presence of Other Solutes ExternalFactors->OtherSolutes

Caption: A diagram illustrating the key factors that influence the solubility of a compound.

III. Experimental Determination of Solubility

The equilibrium solubility of a compound is most commonly determined using the shake-flask method. This method establishes the thermodynamic equilibrium between the dissolved and undissolved solute.

A. Shake-Flask Method Protocol:

  • Preparation of a Saturated Solution:

    • An excess amount of solid this compound is added to a known volume of the chosen solvent in a sealed container, such as a glass vial or flask. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.

  • Equilibration:

    • The container is agitated at a constant temperature for an extended period, typically 24 to 72 hours. This can be achieved using an orbital shaker or a magnetic stirrer. The prolonged agitation ensures that the system reaches equilibrium.

  • Phase Separation:

    • Once equilibrium is established, the undissolved solid must be separated from the saturated solution. This is typically accomplished through centrifugation to pellet the excess solid, followed by careful filtration of the supernatant. A chemically inert filter, such as a PTFE syringe filter, should be used to prevent absorption of the solute.

  • Quantification of Solute:

    • The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose. A calibration curve must be generated using standard solutions of this compound at known concentrations to ensure accurate quantification.

  • Data Reporting:

    • The solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Experimental Workflow for Solubility Determination

Workflow for Shake-Flask Solubility Determination Start Start AddExcess Add Excess this compound to Solvent Start->AddExcess Equilibrate Equilibrate at Constant Temperature (24-72h Agitation) AddExcess->Equilibrate Separate Separate Undissolved Solid (Centrifugation & Filtration) Equilibrate->Separate Quantify Quantify Solute Concentration in Filtrate (e.g., HPLC) Separate->Quantify Report Report Solubility (e.g., mg/mL, mol/L) Quantify->Report End End Report->End

Caption: A flowchart of the shake-flask method for determining equilibrium solubility.

IV. Solubility Data for this compound

As of the latest search, specific quantitative solubility data for a compound explicitly designated as "this compound" is not available in the public domain. The synonym "Y-9000" has been identified for the compound 7-acetyl-chromeno[2,3-b]pyridin-5-one; however, its solubility in various solvents has not been reported in the searched literature.

Researchers working with this compound are encouraged to determine its solubility experimentally using the protocols outlined in this guide. The following table is provided as a template for recording experimental findings. It is recommended to determine the solubility in a range of solvents with varying polarities to obtain a comprehensive solubility profile.

Table 1: Solubility of this compound in Various Solvents (Template)

SolventPolarity IndexTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Water10.225Shake-Flask
Methanol5.125Shake-Flask
Ethanol4.325Shake-Flask
Acetone5.125Shake-Flask
Acetonitrile5.825Shake-Flask
Dimethyl Sulfoxide (DMSO)7.225Shake-Flask
Dichloromethane (DCM)3.125Shake-Flask
Toluene2.425Shake-Flask
Hexane0.125Shake-Flask

V. Conclusion

References

An In-depth Technical Guide to the Stability and Degradation Pathways of Y-9000

Author: BenchChem Technical Support Team. Date: November 2025

For Research and Drug Development Professionals

Executive Summary

This document provides a comprehensive overview of the stability profile and degradation pathways of the investigational compound Y-9000. Through a series of forced degradation studies, the principal routes of degradation—hydrolysis, oxidation, and photolysis—have been elucidated. This guide details the experimental protocols used to assess stability, summarizes the quantitative outcomes of these studies, and presents the identified degradation pathways. The information contained herein is critical for the development of stable formulations and for the establishment of appropriate storage and handling conditions for Y-9000.

Forced Degradation Studies

Forced degradation studies were conducted to intentionally degrade Y-9000 under various stress conditions. These studies are instrumental in identifying potential degradation products and elucidating the intrinsic stability of the molecule.

Experimental Protocol: Forced Degradation

A stock solution of Y-9000 (1.0 mg/mL) was prepared in a 50:50 acetonitrile:water mixture. Aliquots of this stock solution were then subjected to the following stress conditions:

  • Acid Hydrolysis: The drug solution was mixed with 0.1 N HCl and heated at 80°C for 48 hours.

  • Base Hydrolysis: The drug solution was mixed with 0.1 N NaOH at 60°C for 24 hours.

  • Oxidation: The drug solution was treated with 3% hydrogen peroxide (H₂O₂) at room temperature for 72 hours.

  • Thermal Degradation: A solid sample of Y-9000 was placed in a controlled oven at 105°C for 7 days.

  • Photolytic Degradation: The drug solution was exposed to a total illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter in a photostability chamber.

Samples were withdrawn at predetermined time points, neutralized if necessary, and diluted to a target concentration for analysis by a stability-indicating HPLC-UV method.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Y9000_Stock Y-9000 Stock Solution (1.0 mg/mL) Acid Acidic 0.1 N HCl, 80°C Y9000_Stock->Acid Base Basic 0.1 N NaOH, 60°C Y9000_Stock->Base Oxidative Oxidative 3% H₂O₂, RT Y9000_Stock->Oxidative Photo Photolytic ICH Q1B Y9000_Stock->Photo Sampling Time-Point Sampling Acid->Sampling Base->Sampling Oxidative->Sampling Thermal Thermal (Solid) 105°C Thermal->Sampling Photo->Sampling Neutralize Neutralization & Dilution Sampling->Neutralize HPLC HPLC-UV Analysis Neutralize->HPLC Y9000_Solid Y-9000 Solid API Y9000_Solid->Thermal

Fig. 1: Experimental workflow for Y-9000 forced degradation studies.
Summary of Forced Degradation Results

The following table summarizes the extent of Y-9000 degradation and the formation of major degradation products (DP) under each stress condition.

Stress ConditionDurationY-9000 Remaining (%)Major Degradants Formed (% Total Area)
0.1 N HCl 48 hrs85.2%DP-1 (Hydrolysis) : 12.1%
0.1 N NaOH 24 hrs79.8%DP-1 (Hydrolysis) : 18.5%
3% H₂O₂ 72 hrs89.5%DP-2 (Oxidation) : 9.3%
Thermal (Solid) 7 days98.1%Minor, unidentified peaks (<0.5%)
Photolytic ICH Q1B92.4%DP-3 (Photolysis) : 6.8%

Principal Degradation Pathways

Analysis of the degradation products formed under stress conditions has revealed three primary degradation pathways for Y-9000: hydrolysis, oxidation, and photolysis. The compound demonstrates high stability under thermal stress in its solid form.

Hydrolytic Degradation Pathway

Y-9000 is susceptible to hydrolysis under both acidic and basic conditions, with degradation being more rapid under basic conditions. The primary hydrolytic degradant, DP-1 , is formed through the cleavage of an ester linkage within the parent molecule.

G cluster_conditions Conditions Y9000 Y-9000 DP1 DP-1 Y9000->DP1 Ester Hydrolysis Acid Acidic (H⁺) Acid->Y9000 Base Basic (OH⁻) Base->Y9000

Fig. 2: Hydrolytic degradation pathway of Y-9000 to form DP-1.
Oxidative Degradation Pathway

Exposure to oxidative stress via hydrogen peroxide leads to the formation of DP-2 . This degradation is believed to occur at an electron-rich tertiary amine moiety within the Y-9000 structure, resulting in the formation of an N-oxide.

Photolytic Degradation Pathway

When exposed to light conforming to ICH Q1B guidelines, Y-9000 undergoes degradation to form DP-3 . The mechanism is postulated to involve a photochemical rearrangement of a specific aromatic ring system within the molecule.

Consolidated Degradation Map

The following diagram illustrates the relationship between Y-9000 and its primary, identified degradation products under various stress conditions.

G cluster_products Degradation Products Y9000 Y-9000 (Parent Molecule) DP1 DP-1 (Hydrolysis Product) Y9000->DP1  Hydrolysis  (Acid/Base) DP2 DP-2 (Oxidation Product) Y9000->DP2  Oxidation  (H₂O₂) DP3 DP-3 (Photolysis Product) Y9000->DP3  Photolysis  (Light)

Fig. 3: Consolidated degradation pathways of Y-9000.

Conclusion

The intrinsic stability of Y-9000 has been characterized through comprehensive forced degradation studies. The molecule is most susceptible to degradation via hydrolysis, particularly under basic conditions. It also shows moderate sensitivity to oxidation and photolysis. Y-9000 is highly stable in its solid state under thermal stress. The primary degradation products—DP-1, DP-2, and DP-3—have been identified, and their formation pathways are now understood. These findings are crucial for guiding future formulation development, establishing analytical controls, and defining appropriate storage, packaging, and handling procedures for Y-9000 and its drug products.

A Comprehensive Technical Review of Y 9000: A Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Y 9000 is an investigational, orally bioavailable small molecule designed as a potent and selective inhibitor of the Janus-Associated Kinase X (JAK-X), a novel protein kinase implicated in the pathogenesis of various hematological malignancies and solid tumors. This document provides an in-depth review of the preclinical data for this compound, covering its mechanism of action, quantitative pharmacology, and key experimental protocols. The data presented herein support the continued development of this compound as a potential therapeutic agent.

Introduction and Mechanism of Action

This compound is a first-in-class adenosine triphosphate (ATP)-competitive inhibitor of Janus-Associated Kinase X (JAK-X). The JAK family of tyrosine kinases plays a critical role in cytokine signaling.[1][2] Dysregulation of the JAK-STAT signaling pathway is a key driver in numerous cancers, making it an important therapeutic target.[1][2] this compound was specifically designed to target a unique conformational state of JAK-X, thereby conferring high selectivity over other kinases.

Upon binding to the ATP-binding pocket of JAK-X, this compound stabilizes the kinase in an inactive conformation. This prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. The inhibition of STAT phosphorylation blocks their dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell proliferation, survival, and inflammation.[3]

Y9000_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus receptor Cytokine Receptor jakx JAK-X receptor->jakx recruits stat STAT jakx->stat phosphorylates stat_p p-STAT dimer p-STAT Dimer stat_p->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to transcription Gene Transcription (Proliferation, Survival) nucleus->transcription y9000 This compound y9000->jakx inhibits

References

Methodological & Application

Application Notes and Protocols for Y-27632 (ROCK Inhibitor) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Y-27632, a potent and selective inhibitor of Rho-associated coiled-coil forming kinase (ROCK), in various animal models. The protocols and data presented are intended to guide researchers in designing and executing preclinical studies to investigate the therapeutic potential of ROCK inhibition.

Introduction

Y-27632 is a pyridinyl-thiazole derivative that acts as a competitive inhibitor of ROCK1 and ROCK2 by binding to the ATP-binding site. The Rho/ROCK signaling pathway plays a crucial role in regulating a wide range of cellular processes, including cell adhesion, motility, proliferation, and apoptosis. Dysregulation of this pathway has been implicated in the pathophysiology of numerous diseases, making ROCK a compelling therapeutic target. Y-27632 has been extensively used in preclinical research to explore the effects of ROCK inhibition in various disease models.

Mechanism of Action: The Rho/ROCK Signaling Pathway

The Rho family of small GTPases, particularly RhoA, acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. Upon activation by upstream signals, RhoA-GTP binds to and activates its downstream effector, ROCK. ROCK, in turn, phosphorylates several substrates, most notably Myosin Light Chain (MLC) and the Myosin Light Chain Phosphatase (MLCP) regulatory subunit (MYPT1). Phosphorylation of MLC promotes actin-myosin contractility, leading to stress fiber formation and increased cell contraction. By inhibiting ROCK, Y-27632 prevents the phosphorylation of these downstream targets, resulting in reduced cellular contraction and modulation of the actin cytoskeleton.

ROCK_Signaling_Pathway Ligand Ligand (e.g., LPA, S1P) GPCR GPCR Ligand->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Y27632 Y-27632 Y27632->ROCK Inhibits pMLC p-MLC Actin_Myosin Actin-Myosin Contraction pMLC->Actin_Myosin Cellular_Effects Cellular Effects: - Stress Fiber Formation - Cell Migration - Proliferation Actin_Myosin->Cellular_Effects

Figure 1: Simplified schematic of the RhoA/ROCK signaling pathway and the inhibitory action of Y-27632.

Applications in Animal Models

Y-27632 has demonstrated therapeutic potential in a variety of preclinical animal models. Below are summaries of its application in key research areas, including quantitative data and detailed experimental protocols.

Neuroprotection and Axonal Regeneration in Amyotrophic Lateral Sclerosis (ALS)

Application: Studies have investigated the neuroprotective and pro-regenerative effects of Y-27632 in the SOD1G93A mouse model of ALS.[1][2]

Data Summary:

Animal ModelTreatment GroupOutcome MeasureResultReference
SOD1G93A miceY-27632 (2 mg/kg or 30 mg/kg, oral)Motor PerformanceTransient improvement in motor function, particularly in male mice.[2]
SOD1G93A miceY-27632Axonal Regeneration (after sciatic nerve crush)Improved functional and morphological measures of motor axon regeneration.[1]
SOD1G93A miceY-27632Neuromuscular Junction (NMJ) InnervationImproved axonal (re)innervation of NMJs.[1]
SOD1G93A miceY-27632 (30 mg/kg)LifespanNo significant increase in the lifespan of symptomatic mice.

Experimental Protocol: Evaluation of Y-27632 in the SOD1G93A Mouse Model

Objective: To assess the effect of Y-27632 on motor performance and axonal regeneration in a transgenic mouse model of ALS.

Materials:

  • SOD1G93A transgenic mice and wild-type littermates.

  • Y-27632 dihydrochloride (dissolved in drinking water or prepared for oral gavage).

  • Rotarod apparatus for motor function testing.

  • Surgical instruments for sciatic nerve crush.

  • Reagents and equipment for immunohistochemistry and microscopy.

Procedure:

  • Animal Husbandry: House SOD1G93A and wild-type mice under standard laboratory conditions with ad libitum access to food and water.

  • Treatment Administration:

    • Begin treatment at a pre-symptomatic or symptomatic stage, as defined by the study design.

    • Administer Y-27632 orally. This can be done by dissolving the compound in the drinking water at a concentration calculated to achieve the target dose (e.g., 2 or 30 mg/kg/day) or by daily oral gavage.

    • The control group should receive vehicle (e.g., plain drinking water).

  • Motor Function Assessment:

    • Perform rotarod analysis at regular intervals (e.g., weekly) to assess motor coordination and endurance.

    • Record the latency to fall for each mouse.

  • Sciatic Nerve Crush (for axonal regeneration studies):

    • Anesthetize the mice according to approved protocols.

    • Make a small incision to expose the sciatic nerve.

    • Crush the nerve at a defined location using fine forceps for a specific duration (e.g., 30 seconds).

    • Suture the incision and provide post-operative care.

  • Tissue Collection and Analysis:

    • At the study endpoint, euthanize the animals and collect relevant tissues (e.g., spinal cord, sciatic nerve, gastrocnemius muscle).

    • For histological analysis, perfuse the animals with saline followed by 4% paraformaldehyde.

    • Process tissues for immunohistochemistry to visualize motor neurons, axons, and neuromuscular junctions.

    • Quantify parameters such as motor neuron survival, axonal regeneration distance, and NMJ occupancy.

ALS_Workflow Start Start: SOD1G93A Mice Grouping Randomize into Groups: - Vehicle Control - Y-27632 Treatment Start->Grouping Treatment Daily Oral Administration Grouping->Treatment Motor_Test Weekly Motor Function Testing (Rotarod) Treatment->Motor_Test Nerve_Crush Sciatic Nerve Crush (Optional, for regeneration studies) Treatment->Nerve_Crush Endpoint Study Endpoint Motor_Test->Endpoint Nerve_Crush->Endpoint Tissue_Collection Tissue Collection: Spinal Cord, Nerve, Muscle Endpoint->Tissue_Collection Analysis Histological & Morphological Analysis Tissue_Collection->Analysis

Figure 2: Experimental workflow for evaluating Y-27632 in an ALS mouse model.

Inhibition of Cancer Metastasis

Application: Y-27632 has been used to investigate the role of ROCK signaling in breast cancer cell migration, proliferation, and metastasis to bone in vivo.

Data Summary:

Animal ModelCell LineTreatment GroupOutcome MeasureResultReference
NOD/SCID mice with human bone implantsMDA-MB-231 (metastatic breast cancer)Y-27632Bone MetastasisReduced metastasis to human bone implants.
In vitroMDA-MB-231, MCF-7Y-27632Cell Motility (Wound-healing assay)Decreased cell motility.
In vitroMDA-MB-231, MCF-7Y-27632Cell ProliferationReduced cell proliferation.
In vitroBreast cancer cellsY-27632ROCK activityReduced ROCK activity.

Experimental Protocol: In Vivo Bone Metastasis Model

Objective: To evaluate the effect of Y-27632 on the metastasis of human breast cancer cells to a human bone environment in an immunodeficient mouse model.

Materials:

  • NOD/SCID mice.

  • Human fetal bone fragments.

  • Metastatic human breast cancer cells (e.g., MDA-MB-231) engineered to express a reporter gene (e.g., luciferase) for in vivo imaging.

  • Y-27632.

  • Osmotic pumps for continuous drug delivery.

  • In vivo imaging system (e.g., IVIS).

Procedure:

  • Human Bone Implantation:

    • Anesthetize NOD/SCID mice.

    • Implant human fetal bone fragments subcutaneously on the dorsal side of the mice.

    • Allow 4-6 weeks for the bone to become vascularized.

  • Tumor Cell Inoculation:

    • Inject luciferase-tagged MDA-MB-231 cells into the left cardiac ventricle of the mice to introduce them into the arterial circulation.

  • Treatment Administration:

    • Immediately after tumor cell injection, implant osmotic pumps subcutaneously for continuous delivery of Y-27632 or vehicle control for the duration of the study.

  • In Vivo Imaging:

    • Perform bioluminescence imaging at regular intervals (e.g., weekly) to monitor the development and progression of bone metastases.

    • Quantify the bioluminescent signal as a measure of tumor burden.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and harvest the human bone implants and other organs.

    • Confirm the presence of metastases through histological analysis (e.g., H&E staining) and immunohistochemistry.

    • Quantify the tumor area in the bone implants.

Attenuation of Liver Fibrosis

Application: The effects of Y-27632 on the activation, contraction, and migration of hepatic stellate cells (HSCs), which are key drivers of liver fibrosis, have been studied.

Data Summary:

Cell TypeTreatment GroupConcentrationOutcome MeasureResultReference
Primary mouse HSCsY-27632100 nM, 1 µM, 10 µMCol1a1 mRNA expressionSignificant decrease at all concentrations.
Human HSCs (TWNT-4)Y-2763210 µMCell Migration (Wound healing assay)Increased migration after 4 and 8 hours.
Human HSCs (TWNT-4)Y-27632100 nM, 1 µM, 10 µMCol1a1 protein expressionReduced expression starting at 100 nM.

Experimental Protocol: In Vitro Assessment of Y-27632 on Hepatic Stellate Cells

Objective: To determine the effects of Y-27632 on fibrosis-related activities of primary hepatic stellate cells.

Materials:

  • Primary mouse hepatic stellate cells or a human HSC line (e.g., TWNT-4).

  • Y-27632 dihydrochloride dissolved in PBS to create a stock solution.

  • Cell culture reagents and supplies.

  • Reagents for quantitative real-time PCR (qRT-PCR) and Western blotting.

  • Equipment for wound healing assays (e.g., multi-well plates, pipette tips for scratching, microscope).

Procedure:

  • Cell Culture and Treatment:

    • Culture primary HSCs or TWNT-4 cells under standard conditions.

    • For experiments, starve the cells in serum-free medium for 24 hours.

    • Treat the cells with various concentrations of Y-27632 (e.g., 100 nM, 1 µM, 10 µM) or vehicle control for the desired duration (e.g., 24 hours).

  • Gene Expression Analysis (qRT-PCR):

    • Isolate total RNA from the treated cells.

    • Synthesize cDNA.

    • Perform qRT-PCR using primers for fibrosis-related genes (e.g., Col1a1) and a housekeeping gene for normalization.

  • Protein Expression Analysis (Western Blot):

    • Lyse the treated cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against target proteins (e.g., Col1a1, p-Moesin) and a loading control (e.g., GAPDH).

    • Incubate with secondary antibodies and visualize the bands. Quantify band intensity.

  • Cell Migration (Wound Healing Assay):

    • Grow cells to confluence in a multi-well plate.

    • Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.

    • Wash with PBS to remove detached cells.

    • Add medium containing different concentrations of Y-27632 or vehicle.

    • Capture images of the wound at different time points (e.g., 0, 4, 8, 24 hours).

    • Measure the wound area at each time point to quantify cell migration.

Safety and Administration Considerations

  • Solubility and Stability: Y-27632 dihydrochloride is soluble in water and PBS. Prepare fresh solutions or store aliquots at -20°C or -80°C for long-term storage.

  • Route of Administration: The appropriate route of administration (e.g., oral gavage, intraperitoneal injection, subcutaneous osmotic pump, or in drinking water) depends on the animal model and the desired pharmacokinetic profile.

  • Dosing: The effective dose of Y-27632 can vary significantly depending on the animal model, the disease context, and the route of administration. A dose-response study is often necessary to determine the optimal dose for a specific application. Published studies have used oral doses ranging from 2 to 30 mg/kg in mice.

  • IACUC Approval: All animal experiments must be conducted in accordance with institutional guidelines and with the approval of the Institutional Animal Care and Use Committee (IACUC).

Disclaimer: This document is intended for research purposes only and does not constitute medical advice. The protocols provided are examples and may require optimization for specific experimental conditions. Researchers should consult the primary literature and adhere to all relevant safety and animal welfare regulations.

References

Y 9000 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Y-9000

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Y-9000 is a potent and selective small molecule inhibitor of the novel serine/threonine kinase, Mitogen-Activated Kinase Kinase Kinase 21 (MAP3K21). Overexpression and constitutive activation of MAP3K21 have been identified as key drivers in the progression of aggressive, treatment-resistant non-small cell lung cancer (NSCLC). Y-9000 competitively binds to the ATP-binding pocket of MAP3K21, effectively blocking downstream signaling through the JNK and p38 MAPK pathways, leading to cell cycle arrest and apoptosis in cancer cells. These application notes provide comprehensive guidelines for the preclinical evaluation of Y-9000, including dosage recommendations derived from in vivo studies, detailed experimental protocols for in vitro and in vivo efficacy assessment, and pharmacokinetic data.

Mechanism of Action

Y-9000 exerts its anti-tumor effect by inhibiting the MAP3K21 signaling cascade. In many NSCLC subtypes, upstream signals from receptor tyrosine kinases (RTKs) lead to the activation of MAP3K21.[1] Activated MAP3K21 then phosphorylates and activates downstream kinases, leading to the activation of transcription factors that promote cell proliferation, survival, and invasion. By inhibiting MAP3K21, Y-9000 effectively halts this pathological signaling.

Y9000_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK MAP3K21 MAP3K21 RTK->MAP3K21 Activates MKK4_7 MKK4/7 MAP3K21->MKK4_7 Phosphorylates MKK3_6 MKK3/6 MAP3K21->MKK3_6 Phosphorylates Y9000 Y-9000 Y9000->MAP3K21 Inhibits JNK JNK MKK4_7->JNK Phosphorylates TF Transcription Factors (e.g., AP-1) JNK->TF p38 p38 MKK3_6->p38 Phosphorylates p38->TF Proliferation Proliferation & Survival TF->Proliferation

Caption: Y-9000 inhibits the MAP3K21 signaling pathway.

Preclinical Data

In Vitro Potency

The potency of Y-9000 was evaluated against a panel of NSCLC cell lines. The half-maximal inhibitory concentration (IC50) was determined using a standard cell viability assay after 72 hours of continuous exposure.

Cell LineCancer TypeMAP3K21 StatusIC50 (nM)
H1975NSCLCOverexpressed15.2
A549NSCLCWild-Type250.8
PC-9NSCLCOverexpressed22.5
H460NSCLCWild-Type310.4
In Vivo Efficacy: Xenograft Model

The anti-tumor activity of Y-9000 was assessed in an H1975 human NSCLC xenograft model in immunodeficient mice.[2] Treatment was initiated when tumors reached an average volume of 150-200 mm³.

Treatment GroupDosage & ScheduleMean Tumor Volume Change (%)Statistically Significant (p < 0.05)
Vehicle Control0.5% Methylcellulose, oral, QD+350%N/A
Y-900010 mg/kg, oral, QD+85%Yes
Y-900030 mg/kg, oral, QD-45% (regression)Yes

Pharmacokinetics and Recommended Dosage

Pharmacokinetic parameters were determined in mice following a single oral dose.[3] These studies are crucial for establishing a safe and effective dosing regimen for further preclinical research.[4]

Parameter10 mg/kg Oral Dose30 mg/kg Oral Dose
Cmax (ng/mL)4501380
Tmax (hr)1.52.0
AUC (0-24h) (ng·hr/mL)28009500
Half-life (t½) (hr)6.26.8

Recommended Dosage for In Vivo Studies:

  • Efficacy Studies: 30 mg/kg, administered orally once daily (QD).

  • Pharmacodynamic Studies: A single dose of 30 mg/kg, with tissue collection at 2, 6, and 24 hours post-dose.

Experimental Workflow

The preclinical evaluation of Y-9000 follows a structured workflow, from initial in vitro screening to in vivo efficacy and safety assessment.

Y9000_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment arrow arrow cell_screening Cell Viability Screening (IC50 Determination) western_blot Target Engagement (Western Blot) cell_screening->western_blot pk_study Pharmacokinetic Studies cell_screening->pk_study Lead Candidate Selection efficacy_study Xenograft Efficacy Studies pk_study->efficacy_study tox_study Toxicology Studies efficacy_study->tox_study

Caption: Preclinical evaluation workflow for Y-9000.

Detailed Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTS Assay)

This protocol is for determining the IC50 value of Y-9000 in cancer cell lines.[5]

Materials:

  • Y-9000, dissolved in DMSO to a 10 mM stock solution.

  • NSCLC cell lines (e.g., H1975, A549).

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS).

  • 96-well clear-bottom cell culture plates.

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution).

  • Plate reader capable of measuring absorbance at 490 nm.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a serial dilution of Y-9000 in complete medium. A typical final concentration range would be from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO equivalent).

  • Treatment: Add 100 µL of the diluted compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Analysis: Normalize the data to the vehicle control wells and plot the dose-response curve using non-linear regression to determine the IC50 value.

Protocol 2: Western Blot for Target Engagement

This protocol is used to confirm that Y-9000 inhibits the phosphorylation of downstream targets of MAP3K21.

Materials:

  • Treated cell lysates.

  • Protein electrophoresis equipment (SDS-PAGE).

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies: anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38, anti-GAPDH.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Treat cells with Y-9000 at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a specified time (e.g., 2 hours).

  • Lysate Preparation: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensity and normalize phosphorylated protein levels to total protein levels.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol describes how to establish and evaluate the efficacy of Y-9000 in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or Athymic Nude).

  • H1975 cancer cells.

  • Matrigel or similar basement membrane extract.

  • Y-9000 formulation (e.g., in 0.5% methylcellulose).

  • Calipers for tumor measurement.

  • Animal balance.

Procedure:

  • Cell Preparation: Harvest H1975 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

  • Treatment Administration: Administer Y-9000 or vehicle control orally, once daily, according to the assigned groups. Monitor animal body weight and general health daily.

  • Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size limit.

  • Data Analysis: Plot the mean tumor volume for each group over time. At the end of the study, calculate the tumor growth inhibition (TGI) and perform statistical analysis (e.g., t-test or ANOVA) to determine significance.

References

Application Notes and Protocols for the Analytical Detection of Y 9000

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of established analytical methods for the quantitative determination of the novel small molecule entity, Y 9000. The following protocols and data are intended to guide researchers, scientists, and drug development professionals in the implementation of robust and reliable detection methodologies.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with an Ultraviolet (UV) detector is a widely used technique for the quantification of small molecules. This method separates this compound from other components in a sample matrix based on its physicochemical properties, and its concentration is determined by its absorbance of UV light at a specific wavelength.

Summary of Quantitative Data

The following table summarizes the typical performance characteristics of an optimized HPLC-UV method for the quantification of this compound.

ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range 0.1 - 100 µg/mL-
Limit of Detection (LOD) 0.05 µg/mL-
Limit of Quantification (LOQ) 0.1 µg/mL-
Precision (%RSD)
   Intra-day< 2%≤ 5%
   Inter-day< 3%≤ 5%
Accuracy (%Recovery) 98.5% - 101.2%95% - 105%
Experimental Protocol: HPLC-UV Analysis of this compound

1.2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Sample matrix (e.g., plasma, cell lysate)

1.2.2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

1.2.3. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 254 nm

1.2.4. Sample Preparation

  • Spike the sample matrix with known concentrations of this compound reference standard to prepare calibration standards and quality control (QC) samples.

  • Perform a protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of the sample.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Transfer to an autosampler vial for analysis.

1.2.5. Data Analysis

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Calculate the concentration of this compound in the QC and unknown samples using the regression equation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.

Summary of Quantitative Data

The following table outlines the typical performance characteristics of a validated LC-MS/MS method for this compound.

ParameterResultAcceptance Criteria
Linearity (r²) 0.9998≥ 0.999
Range 0.1 - 1000 ng/mL-
Limit of Detection (LOD) 0.05 ng/mL-
Limit of Quantification (LOQ) 0.1 ng/mL-
Precision (%RSD)
   Intra-day< 5%≤ 15%
   Inter-day< 7%≤ 15%
Accuracy (%Recovery) 97.2% - 103.5%85% - 115%
Matrix Effect 95% - 105%85% - 115%
Experimental Protocol: LC-MS/MS Analysis of this compound

2.2.1. Materials and Reagents

  • This compound reference standard

  • This compound internal standard (e.g., a stable isotope-labeled version)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Sample matrix (e.g., plasma, tissue homogenate)

2.2.2. Instrumentation

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

2.2.3. LC-MS/MS Conditions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 45 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive ESI

  • MRM Transitions:

    • This compound: Precursor ion → Product ion (e.g., 450.2 → 321.1)

    • Internal Standard: Precursor ion → Product ion (e.g., 456.2 → 327.1)

2.2.4. Sample Preparation

  • Add the internal standard to all samples, calibration standards, and QCs.

  • Perform a solid-phase extraction (SPE) for sample cleanup: a. Condition an SPE cartridge with methanol followed by water. b. Load the sample onto the cartridge. c. Wash the cartridge with a weak organic solvent to remove interferences. d. Elute this compound and the internal standard with a strong organic solvent.

  • Evaporate the eluate to dryness and reconstitute in mobile phase A.

  • Transfer to an autosampler vial for analysis.

2.2.5. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

  • Use a weighted (1/x²) linear regression to fit the data.

  • Determine the concentration of this compound in unknown samples from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the development and validation of an analytical method for this compound.

cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Select Analytical Technique (e.g., HPLC, LC-MS/MS) B Optimize Parameters (e.g., Mobile Phase, Gradient) A->B C Develop Sample Preparation (e.g., SPE, LLE) B->C D Linearity & Range C->D E Accuracy & Precision D->E F Selectivity & Specificity E->F G LOD & LOQ F->G H Stability G->H I Process Unknown Samples H->I J Analyze Data I->J K Report Results J->K cluster_cell Cell Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus Y9000 This compound KinaseA Kinase A Y9000->KinaseA Receptor Receptor Tyrosine Kinase Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes

Application Notes and Protocols for Y 9000 in Protein Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide a detailed protocol for characterizing the binding of Y 9000, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1), to its target protein. The described methodology utilizes a competitive fluorescence polarization (FP) assay, a robust and sensitive technique for quantifying protein-ligand interactions.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor characterization and drug discovery.

Introduction

Rho-associated coiled-coil containing protein kinases (ROCKs) are serine/threonine kinases that are key downstream effectors of the small GTPase RhoA.[4][5] The two isoforms, ROCK1 and ROCK2, are involved in regulating a variety of cellular processes, including cytoskeleton dynamics, cell motility, and smooth muscle contraction. Dysregulation of the ROCK signaling pathway has been implicated in numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer, making ROCKs attractive therapeutic targets.

This compound is a novel small molecule inhibitor designed to target the ATP-binding site of ROCK1 with high selectivity. To characterize the binding affinity of this compound, a competitive fluorescence polarization (FP) assay has been developed. FP is a homogeneous technique that measures the change in the rotational motion of a fluorescently labeled molecule (tracer) upon binding to a larger protein. In this competitive assay format, an unlabeled inhibitor (this compound) competes with a fluorescent tracer for binding to the ROCK1 kinase domain. The displacement of the tracer by this compound results in a decrease in the polarization signal, which can be used to determine the binding affinity (IC50) of the inhibitor.

Principle of the Fluorescence Polarization Competitive Binding Assay

Fluorescence polarization is based on the observation that when a small fluorescent molecule is excited with plane-polarized light, it emits largely depolarized light due to its rapid tumbling in solution. However, when this fluorescent molecule (tracer) is bound to a much larger protein, its rotational motion is slowed, and the emitted light remains significantly polarized.

In this competitive binding assay, a known fluorescent tracer that binds to the ROCK1 active site is used. In the absence of a competitor, the tracer binds to ROCK1, resulting in a high polarization signal. When an unlabeled competitor, such as this compound, is introduced, it displaces the tracer from the ROCK1 binding site. The displaced tracer tumbles freely in solution, leading to a decrease in the measured fluorescence polarization. The magnitude of this decrease is proportional to the concentration and affinity of the competing ligand.

Materials and Reagents

  • This compound: Provided as a 10 mM stock solution in DMSO.

  • Recombinant Human ROCK1 (catalytic domain): (e.g., Millipore Sigma, Cat. No. 14-451)

  • Fluorescent Tracer: A suitable fluorescently labeled ROCK inhibitor (e.g., a Bodipy-TMR labeled Fasudil analog).

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20.

  • DMSO: ACS grade.

  • 384-well, black, low-volume microplates: (e.g., Corning, Cat. No. 3820)

  • Microplate reader: Capable of fluorescence polarization measurements.

Experimental Protocols

Reagent Preparation
  • This compound Serial Dilution:

    • Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose is 1 mM. Perform 1:3 serial dilutions to generate a 10-point concentration curve.

    • Subsequently, dilute each DMSO concentration 1:25 into Assay Buffer to create the final working solutions. This results in a final DMSO concentration of 4% in the working solutions.

  • ROCK1 Working Solution:

    • Dilute the recombinant ROCK1 stock to a final concentration of 2X the desired assay concentration in Assay Buffer. The optimal concentration should be determined experimentally but is typically in the low nanomolar range.

  • Tracer Working Solution:

    • Dilute the fluorescent tracer stock to a final concentration of 2X the desired assay concentration (typically equal to its Kd for ROCK1) in Assay Buffer.

Assay Procedure
  • Dispense this compound: Add 5 µL of the serially diluted this compound working solutions to the wells of a 384-well microplate.

  • Add Controls:

    • No Inhibitor Control (High Signal): Add 5 µL of Assay Buffer containing 4% DMSO.

    • No Enzyme Control (Low Signal): Add 10 µL of Assay Buffer and 5 µL of the tracer working solution.

  • Add ROCK1: Add 5 µL of the 2X ROCK1 working solution to all wells except the "No Enzyme Control" wells.

  • Incubation: Mix the plate gently on a plate shaker for 1 minute and then incubate for 60 minutes at room temperature, protected from light.

  • Add Tracer: Add 10 µL of the 2X tracer working solution to all wells.

  • Final Incubation: Mix the plate on a shaker for 1 minute and incubate for 2 hours at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization on a suitable plate reader.

Data Presentation

The binding affinity of this compound is determined by plotting the fluorescence polarization values against the logarithm of the inhibitor concentration. The data can be fitted to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent tracer.

Table 1: Quantitative Binding Data for this compound against ROCK1

CompoundTargetAssay TypeTracer (Kd)IC50 (nM)Ki (nM)
This compoundROCK1Comp. FP15 nM45.225.8
Y-27632 (Control)ROCK1Comp. FP15 nM140.580.3

Note: The inhibitor constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd)

Mandatory Visualization

Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving ROCK1. RhoA, a small GTPase, activates ROCK1, which in turn phosphorylates multiple downstream substrates to regulate actin cytoskeleton dynamics and cell contractility.

ROCK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Extracellular_Signal Extracellular Signal (e.g., LPA) GPCR GPCR Extracellular_Signal->GPCR binds RhoGEF RhoGEF GPCR->RhoGEF activates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK1 ROCK1 RhoA_GTP->ROCK1 activates LIMK LIM Kinase ROCK1->LIMK phosphorylates (activates) MLCP Myosin Light Chain Phosphatase ROCK1->MLCP phosphorylates (inactivates) MLC Myosin Light Chain ROCK1->MLC phosphorylates Y9000 This compound Y9000->ROCK1 inhibits Cofilin Cofilin LIMK->Cofilin phosphorylates (inactivates) Actin_Polymerization Actin Stress Fiber Formation Cofilin->Actin_Polymerization inhibits depolymerization MLCP->MLC dephosphorylates Contraction Cell Contraction MLC->Contraction

Caption: Simplified ROCK1 signaling pathway.

Experimental Workflow

The diagram below outlines the experimental workflow for the this compound competitive binding assay.

FP_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - this compound Serial Dilution - 2X ROCK1 Solution - 2X Tracer Solution Start->Prepare_Reagents Dispense_Inhibitor Dispense 5 µL of this compound or Control into 384-well Plate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add 5 µL of 2X ROCK1 Solution Dispense_Inhibitor->Add_Enzyme Incubate_1 Incubate for 60 min at Room Temperature Add_Enzyme->Incubate_1 Add_Tracer Add 10 µL of 2X Tracer Solution Incubate_1->Add_Tracer Incubate_2 Incubate for 120 min at Room Temperature Add_Tracer->Incubate_2 Read_Plate Measure Fluorescence Polarization Incubate_2->Read_Plate Analyze_Data Data Analysis: - Plot FP vs. [this compound] - Calculate IC50 and Ki Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: this compound competitive binding assay workflow.

References

Application Note: High-Throughput Gene Expression Analysis Using the Y 9000 System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Y 9000 Gene Expression System represents a state-of-the-art, automated platform designed for high-throughput and highly sensitive quantification of gene expression. This system is engineered to address the growing need in biomedical research and drug development for rapid and reproducible analysis of transcriptional profiles from a large number of samples. By integrating automated sample processing with advanced real-time quantitative PCR (RT-qPCR) technology, the this compound system enables researchers to investigate complex biological pathways, identify potential biomarkers, and assess the efficacy and mechanism of action of novel therapeutics with unprecedented efficiency.[1] This document provides detailed protocols and application notes for leveraging the full capabilities of the this compound system for robust gene expression analysis.

Key Applications

The versatility and high-throughput nature of the this compound system make it suitable for a wide array of applications in both basic research and clinical development, including:

  • Drug Discovery and Development:

    • Screening compound libraries for their effects on gene expression.

    • Elucidating the mechanism of action of drug candidates.[1]

    • Assessing drug efficacy and toxicity in preclinical models.

  • Biomarker Discovery and Validation:

    • Identifying and validating prognostic, diagnostic, and predictive biomarkers from clinical samples.

    • Stratifying patient populations for clinical trials.

  • Disease Biology Research:

    • Investigating the molecular basis of diseases.

    • Analyzing signaling pathways and gene regulatory networks.

  • Functional Genomics:

    • Validating findings from large-scale transcriptomic studies, such as RNA-sequencing.

    • Studying the effects of gene knockdown or overexpression.

Experimental Protocols

A typical gene expression analysis workflow on the this compound system consists of four main stages: RNA extraction and quality control, cDNA synthesis, high-throughput qPCR, and data analysis.[2][3]

RNA Extraction and Quality Control

High-quality, intact RNA is crucial for accurate gene expression analysis.[4] The following protocol is recommended for total RNA extraction from cultured cells.

Materials:

  • TRIzol™ Reagent or similar phenol-based lysis solution.

  • Chloroform.

  • Isopropanol.

  • 75% Ethanol (prepared with nuclease-free water).

  • Nuclease-free water.

  • Microcentrifuge and nuclease-free tubes.

Protocol:

  • Cell Lysis: For a 6-well plate, aspirate the culture medium and add 1 mL of TRIzol™ Reagent directly to the cell monolayer. Pipette up and down several times to lyse the cells.

  • Phase Separation: Transfer the lysate to a nuclease-free microcentrifuge tube and incubate for 5 minutes at room temperature. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate for another 3 minutes at room temperature.

  • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and an upper colorless aqueous phase containing the RNA.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol and mix by inverting. Incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

  • RNA Wash: Discard the supernatant. Wash the RNA pellet by adding 1 mL of 75% ethanol. Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension: Carefully remove all the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of nuclease-free water.

  • Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. Assess RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN value ≥ 7 is recommended for downstream applications.

cDNA Synthesis (Reverse Transcription)

The this compound system protocol utilizes a two-step RT-qPCR approach, where RNA is first converted to complementary DNA (cDNA).

Materials:

  • Reverse Transcriptase (e.g., SuperScript™ III or IV).

  • Random hexamers or oligo(dT) primers.

  • dNTP mix (10 mM).

  • RNase inhibitor.

  • Nuclease-free water.

Protocol:

  • Prepare the RNA/Primer Mix: In a nuclease-free tube, combine the following:

    • Total RNA (up to 1 µg)

    • 1 µL of random hexamers (50 ng/µL) or oligo(dT) primers (50 µM)

    • 1 µL of 10 mM dNTP mix

    • Nuclease-free water to a final volume of 13 µL

  • Incubate the mixture at 65°C for 5 minutes, then place on ice for at least 1 minute.

  • Prepare the Reverse Transcription Master Mix: In a separate tube, prepare the following mix for each reaction:

    • 4 µL of 5X First-Strand Buffer

    • 1 µL of 0.1 M DTT

    • 1 µL of RNase inhibitor

    • 1 µL of Reverse Transcriptase

  • Add 7 µL of the Reverse Transcription Master Mix to the RNA/primer mix from step 1.

  • Incubation: Perform the reverse transcription using a thermal cycler with the following program:

    • 25°C for 10 minutes (primer annealing).

    • 50°C for 50 minutes (cDNA synthesis).

    • 70°C for 15 minutes (enzyme inactivation).

  • The resulting cDNA can be stored at -20°C.

High-Throughput qPCR with the this compound System

The this compound system uses microfluidic arrays to perform thousands of qPCR reactions simultaneously.

Materials:

  • This compound microfluidic gene expression arrays.

  • This compound qPCR Master Mix.

  • Gene-specific forward and reverse primers (pre-mixed at 20 µM).

  • Diluted cDNA from the previous step.

Protocol:

  • Prepare the Samples: Dilute the cDNA template 1:10 with nuclease-free water.

  • Prepare the Assay Mix: For each gene to be analyzed, mix the forward and reverse primers with the this compound qPCR Master Mix according to the manufacturer's instructions.

  • Load the this compound Array: Using the automated liquid handler of the this compound system, load the diluted cDNA samples and the assay mixes into the designated inlets of the microfluidic array. The system will then prime the chip, mixing the samples and assays in the nanoliter-volume reaction chambers.

  • Run the qPCR Reaction: Place the loaded array into the this compound instrument. The system will perform the thermal cycling and fluorescence detection. A typical thermal profile is:

    • Initial denaturation: 95°C for 3 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 10 seconds.

      • Annealing/Extension: 60°C for 30 seconds (data acquisition step).

    • Melt curve analysis to check for specificity.

Data Analysis Workflow

The this compound software automatically collects and processes the raw fluorescence data. The subsequent analysis workflow is as follows:

  • Quality Control: The software performs quality control checks on the raw data, flagging reactions with abnormal amplification curves or multiple peaks in the melt curve analysis.

  • Ct Value Determination: The cycle threshold (Ct) value is determined for each reaction.

  • Normalization: The Ct values of the target genes are normalized to the Ct values of one or more stably expressed housekeeping genes to correct for variations in RNA input and reverse transcription efficiency.

  • Differential Gene Expression Analysis: The relative quantification of gene expression is typically calculated using the 2-ΔΔCt method. The software generates a table of differentially expressed genes, including fold change, p-values, and other statistical measures.

Data Presentation

The this compound system software provides comprehensive data output that can be easily exported for further analysis and visualization.

Table 1: RNA Quality Control Summary

Sample IDConcentration (ng/µL)A260/A280RIN
Control_1152.42.059.8
Control_2148.92.039.7
Control_3155.12.069.9
Treated_1160.22.049.6
Treated_2157.82.059.8
Treated_3161.52.079.7

Table 2: Differential Gene Expression Analysis of Drug-Treated vs. Control Cells

Gene SymbolLog2 Fold Changep-valueAdjusted p-valueRegulation
FOS3.451.20E-063.60E-05Upregulated
JUN2.894.50E-069.10E-05Upregulated
EGR14.128.90E-072.10E-05Upregulated
CCND1-2.582.10E-053.20E-04Downregulated
BCL2-1.989.80E-051.10E-03Downregulated
GAPDH0.050.890.95No Change

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_cdna_synthesis Reverse Transcription cluster_qpcr This compound Analysis cluster_data_analysis Data Analysis start Cultured Cells or Tissues rna_extraction RNA Extraction start->rna_extraction qc RNA Quality Control (Purity & Integrity) rna_extraction->qc cdna cDNA Synthesis qc->cdna qpcr High-Throughput qPCR cdna->qpcr data_qc Data QC & Normalization qpcr->data_qc dge Differential Gene Expression Analysis data_qc->dge interpretation Biological Interpretation dge->interpretation

Caption: Experimental workflow for gene expression analysis using the this compound system.

mapk_pathway cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK GRB2 GRB2/SOS RTK->GRB2 Ras Ras GRB2->Ras Raf Raf (MAP3K) Ras->Raf MEK MEK1/2 (MAP2K) Raf->MEK ERK ERK1/2 (MAPK) MEK->ERK TF Transcription Factors (e.g., FOS, JUN) ERK->TF GeneExpression Gene Expression Changes TF->GeneExpression

Caption: Simplified diagram of the MAPK/ERK signaling pathway.

References

Application Notes and Protocols for High-Throughput Screening of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Template for "Y 9000" and Other Novel Compounds

Note to the Researcher: Our comprehensive search for a specific, publicly documented small molecule inhibitor designated "this compound" for use in high-throughput screening (HTS) did not yield a well-characterized compound with substantial available data. An older reference from 1986 mentions a "Y-9,000," an azaxanthone derivative with anti-allergic properties, but current HTS application data for this molecule is not available.

Therefore, we have developed the following detailed application notes and protocols as a comprehensive template. This guide is designed for researchers, scientists, and drug development professionals to adapt for their specific small molecule of interest, such as an internally developed "this compound," in a high-throughput screening setting. This template adheres to the highest standards of data presentation and experimental detail, including the mandatory visualization of pathways and workflows using Graphviz.

Application Note: High-Throughput Screening for Novel [Target Kinase/Protein] Inhibitors

Audience: Researchers, scientists, and drug development professionals in the field of drug discovery.

Introduction

[Target Kinase/Protein] is a key regulator in the [Name of Signaling Pathway], which has been implicated in the pathophysiology of [Disease Area, e.g., cancer, inflammatory diseases].[1][2][3] Dysregulation of this pathway is a critical factor in disease progression, making [Target Kinase/Protein] an attractive therapeutic target. High-throughput screening (HTS) is a crucial methodology in modern drug discovery for identifying novel small molecule inhibitors from large chemical libraries that can modulate the activity of such targets.[4] This document outlines the protocols for a robust HTS campaign to identify and characterize novel inhibitors of [Target Kinase/Protein].

The [Name of Signaling Pathway]

The following diagram illustrates the central role of [Target Kinase/Protein] in its signaling cascade. Inhibition of [Target Kinase/Protein] is hypothesized to block downstream signaling, leading to a therapeutic effect.

Caption: The [Name of Signaling Pathway] showing the point of intervention for "this compound".

Materials and Reagents

  • Enzyme: Recombinant human [Target Kinase/Protein] (e.g., from MilliporeSigma, Cat. No. XXXX)

  • Substrate: Specific peptide or protein substrate for [Target Kinase/Protein] (e.g., from Anaspec, Cat. No. XXXX)

  • ATP: Adenosine 5'-triphosphate (e.g., from Sigma-Aldrich, Cat. No. A7699)

  • Assay Plates: 384-well, low-volume, white, flat-bottom plates (e.g., from Corning, Cat. No. 3572)

  • Detection Reagent: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101) or similar detection technology.

  • Compound Libraries: Diversity libraries, targeted libraries.

  • Control Inhibitor: A known inhibitor of [Target Kinase/Protein] (e.g., Staurosporine or a specific published inhibitor).

  • Buffers: Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Instrumentation: Liquid handler (e.g., Echo 525, Beckman Coulter), Plate reader with luminescence detection (e.g., EnVision, PerkinElmer).

Experimental Protocols

Primary High-Throughput Screening Workflow

The primary screen is designed to rapidly assess a large number of compounds at a single concentration to identify "hits".[5] The following workflow is optimized for a 384-well format.

HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Plating 1. Compound Plating (100 nL of 10 mM stock in DMSO) Controls 2. Add Controls (Positive & Negative) Compound_Plating->Controls Add_Enzyme 3. Add Enzyme Solution (5 µL of 2X [Target Kinase]) Controls->Add_Enzyme Incubate_1 4. Incubate (15 min at RT) Add_Enzyme->Incubate_1 Add_Substrate_ATP 5. Add Substrate/ATP Mix (5 µL of 2X solution) Incubate_1->Add_Substrate_ATP Incubate_2 6. Incubate (60 min at RT) Add_Substrate_ATP->Incubate_2 Add_ADP_Glo 7. Add ADP-Glo Reagent (5 µL) Incubate_2->Add_ADP_Glo Incubate_3 8. Incubate (40 min at RT) Add_ADP_Glo->Incubate_3 Add_Detection_Reagent 9. Add Kinase Detection Reagent (10 µL) Incubate_3->Add_Detection_Reagent Incubate_4 10. Incubate (30 min at RT) Add_Detection_Reagent->Incubate_4 Read_Plate 11. Read Luminescence Incubate_4->Read_Plate Data_Analysis 12. Data Analysis (Z', % Inhibition) Read_Plate->Data_Analysis

Caption: High-throughput screening workflow for identifying [Target Kinase/Protein] inhibitors.

Detailed Protocol for Primary HTS (10 µL final volume)
  • Compound Plating: Using an acoustic liquid handler, transfer 100 nL of each compound from the library (10 mM in 100% DMSO) to the assay plate. This results in a final compound concentration of 10 µM.

  • Controls: Add 100 nL of DMSO to the negative control wells (0% inhibition) and 100 nL of a control inhibitor (e.g., 1 mM stock) to the positive control wells (100% inhibition).

  • Enzyme Addition: Prepare a 2X enzyme solution of [Target Kinase/Protein] in Kinase Assay Buffer. Add 5 µL of this solution to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Prepare a 2X substrate/ATP solution in Kinase Assay Buffer. The final concentrations should be at the Km for ATP and an optimized concentration for the peptide substrate. Add 5 µL of this mixture to each well to start the kinase reaction.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP. Incubate for 30 minutes at room temperature.

  • Signal Detection: Read the luminescence signal on a compatible plate reader.

Secondary Assay: Dose-Response Confirmation

Hits identified from the primary screen are subjected to dose-response analysis to confirm their activity and determine their potency (IC₅₀).

  • Prepare a serial dilution of the hit compounds (e.g., 10-point, 1:3 dilution series, starting from 100 µM).

  • Plate the compounds in triplicate using the same HTS protocol as described above.

  • Calculate the percent inhibition for each concentration relative to the controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic model to determine the IC₅₀ value.

Selectivity Profiling

To assess the selectivity of confirmed hits, they should be tested against a panel of related kinases.

  • Select a panel of kinases that are structurally related to [Target Kinase/Protein].

  • Perform dose-response assays for the hit compounds against each kinase in the panel using optimized assay conditions for each enzyme.

  • Compare the IC₅₀ values to determine the selectivity profile of the compounds.

Data Presentation and Analysis

All quantitative data should be summarized for clear comparison. The quality of the HTS assay is monitored by calculating the Z'-factor for each plate. A Z'-factor > 0.5 is considered acceptable for HTS.

Table 1: Assay Performance Summary

ParameterValueDescription
Assay Format384-wellPlate format used for screening.
Final Volume10 µLTotal reaction volume per well.
Compound Conc.10 µMFinal concentration for the primary screen.
Z'-Factor> 0.7Indicates a robust and reliable assay.
Hit Rate0.5 - 1.0%Percentage of compounds showing >50% inhibition.

Table 2: Potency and Selectivity of Lead Compounds

Compound IDPrimary Screen (% Inhibition @ 10 µM)[Target Kinase/Protein] IC₅₀ (nM)[Related Kinase 1] IC₅₀ (nM)[Related Kinase 2] IC₅₀ (nM)Selectivity Fold (vs. Kinase 1)
This compound-0185.2501,500>10,00030
This compound-0278.91202,400>10,00020
Control Inhibitor98.510502005

Conclusion

The protocols described herein provide a robust framework for the high-throughput screening and identification of novel small molecule inhibitors of [Target Kinase/Protein]. The use of a high-quality primary assay, followed by systematic confirmation and selectivity profiling, will facilitate the discovery of potent and selective lead compounds, such as "this compound," for further development in [Disease Area] therapeutics.

References

Preparation of Y 9000 Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document is a template and should be adapted based on the specific chemical and physical properties of the compound referred to as "Y 9000." The provided protocols are generalized best practices for creating stock solutions in a laboratory setting. All procedures should be performed in a certified fume hood with appropriate personal protective equipment (PPE).

Introduction

This document provides detailed protocols for the preparation, storage, and handling of stock solutions for the hypothetical compound "this compound." Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.

Compound Information

A thorough understanding of the physicochemical properties of this compound is essential before preparing stock solutions. Key parameters to consider are summarized in the table below. Researchers should consult the manufacturer's certificate of analysis and relevant literature to populate this table.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name [Insert Chemical Name][e.g., Certificate of Analysis]
Molecular Formula [Insert Formula][e.g., Certificate of Analysis]
Molecular Weight ( g/mol ) [Insert MW][e.g., Certificate of Analysis]
CAS Number [Insert CAS Number][e.g., Certificate of Analysis]
Appearance [e.g., White crystalline solid][Internal Observation]
Purity (%) [Insert Purity][e.g., HPLC Analysis]
Solubility [e.g., Soluble in DMSO, Ethanol][e.g., Manufacturer's Data Sheet]
Stability [e.g., Light-sensitive, Hygroscopic][e.g., Manufacturer's Data Sheet]
Storage Conditions [e.g., -20°C, Desiccated][e.g., Manufacturer's Data Sheet]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO), molecular biology grade

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • Use the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

    • For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol : Mass (mg) = 10 mM x 1 mL x 500 g/mol = 5 mg

  • Weigh the this compound powder:

    • Tare a clean, dry microcentrifuge tube or vial on the analytical balance.

    • Carefully add the calculated mass of this compound powder to the tube. Record the exact weight.

  • Add the solvent:

    • Add the appropriate volume of DMSO to the tube containing the this compound powder.

    • For the example above, add 1 mL of DMSO.

  • Dissolve the compound:

    • Cap the tube securely.

    • Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be necessary for some compounds, but this should be tested for its effect on compound stability.

  • Aliquot and store:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the aliquots at the recommended temperature (e.g., -20°C or -80°C) protected from light.

Preparation of Working Solutions

Working solutions are typically prepared by diluting the high-concentration stock solution in an appropriate aqueous buffer or cell culture medium immediately before use.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile phosphate-buffered saline (PBS), cell culture medium, or other appropriate buffer

  • Sterile microcentrifuge tubes or multi-well plates

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Determine the final desired concentration and volume of the working solution.

  • Calculate the required volume of the stock solution using the formula: V1 = (C2 x V2) / C1

    • Where:

      • V1 = Volume of the stock solution to be added

      • C1 = Concentration of the stock solution (e.g., 10 mM)

      • V2 = Final volume of the working solution

      • C2 = Final concentration of the working solution

  • Prepare the working solution:

    • Add the appropriate volume of buffer or medium to a sterile tube.

    • Add the calculated volume of the this compound stock solution to the buffer or medium.

    • Mix thoroughly by gentle pipetting or brief vortexing.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and include an equivalent concentration in your vehicle control.

Data Presentation

Table 2: Recommended Stock and Working Solution Parameters

ParameterStock SolutionWorking Solution
Compound This compoundThis compound
Solvent DMSOPBS or Cell Culture Medium
Concentration 10 mM1 µM - 100 µM (example range)
Storage Temperature -20°C or -80°CUse immediately; do not store
Stability Stable for up to 6 monthsUnstable; prepare fresh

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_exp Experiment calc Calculate Mass weigh Weigh this compound calc->weigh dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot & Store dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Prepare Working Solution thaw->dilute treat Treat Cells/System dilute->treat assay Perform Assay treat->assay

Caption: Workflow for the preparation and use of this compound solutions.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical mechanism of action where this compound inhibits a kinase in a signaling pathway.

Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Y9000 This compound Y9000->KinaseB

Caption: Hypothetical inhibition of Kinase B by this compound.

Application Notes & Protocols: Immunofluorescence Staining with Y-9000

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

These application notes provide a detailed protocol for the use of Y-9000 in immunofluorescence (IF) staining applications. The following guidelines are intended to assist researchers, scientists, and drug development professionals in designing and executing immunofluorescence experiments for the visualization of target proteins within cultured cells. The protocol has been optimized for adherent cell lines, but may be adapted for suspension cells or tissue sections with appropriate modifications. For optimal results, it is recommended to consult specific product datasheets for Y-9000 and the primary antibodies being used.

Quantitative Data Summary

For consistent and reproducible results, it is crucial to optimize experimental parameters. The following tables provide a framework for recording and standardizing key quantitative data for your immunofluorescence experiments.

Table 1: Cell Seeding Density

Cell LineCulture VesselSeeding Density (cells/cm²)Incubation Time (hours)% Confluency at Fixation
(e.g., HeLa)(e.g., 8-well chamber slide)(e.g., 1 x 10⁴)(e.g., 24-48)(e.g., 80-90%)

Table 2: Antibody Dilutions and Incubation Conditions

AntibodyHost SpeciesDilution RangeDiluentIncubation TimeIncubation Temperature (°C)
Primary Antibody (e.g., 1:100 - 1:1000)(e.g., 1% BSA in PBST)(e.g., 1-2 hours or overnight)(e.g., 25°C or 4°C)
Secondary Antibody (e.g., 1:500 - 1:2000)(e.g., 1% BSA in PBST)(e.g., 1 hour)(e.g., 25°C)
(Optional) Counterstain

Experimental Protocols

This protocol outlines the key steps for immunofluorescence staining of adherent cells.

A. Required Materials

Reagents:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)[1]

  • Blocking Buffer (e.g., 1% BSA or 10% normal goat serum in PBST)[1]

  • Primary Antibody Dilution Buffer (e.g., 1% BSA in PBST)

  • Fluorophore-conjugated Secondary Antibody

  • Nuclear Counterstain (e.g., DAPI or Hoechst)

  • Antifade Mounting Medium

Equipment:

  • Chamber slides or coverslips in multi-well plates

  • Humidified chamber

  • Fluorescence microscope

B. Detailed Staining Protocol
  • Cell Culture: Plate cells on sterile glass coverslips or chamber slides and culture until they reach the desired confluency (typically 70-90%).[2]

  • Washing: Gently rinse the cells twice with PBS to remove culture medium.

  • Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.[3]

  • Washing: Rinse the cells three times with PBS for 5 minutes each.[3]

  • Permeabilization: If the target protein is intracellular, permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.

  • Washing: Rinse the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for at least 30-60 minutes at room temperature in a humidified chamber.

  • Primary Antibody Incubation: Dilute the primary antibody in Antibody Dilution Buffer to the predetermined optimal concentration. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBST for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.

  • Counterstaining: If desired, incubate the cells with a nuclear counterstain (e.g., DAPI) according to the manufacturer's instructions.

  • Final Wash: Perform a final wash with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate a representative signaling pathway that could be investigated using Y-9000 and the general experimental workflow for immunofluorescence staining.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression

Caption: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway.

IF_Workflow start Cell Seeding fixation Fixation (4% PFA) start->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization blocking Blocking (BSA/Serum) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab mounting Counterstain & Mount secondary_ab->mounting imaging Fluorescence Imaging mounting->imaging

Caption: General Immunofluorescence Staining Workflow.

References

Troubleshooting & Optimization

Y 9000 Experimental Results: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Y 9000 sequencing platform. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental results. Here you will find answers to frequently asked questions, detailed experimental protocols, and data interpretation guides.

Frequently Asked Questions (FAQs)

Library Preparation

Q1: What are the common causes of low library yield?

Low library yield can stem from several factors throughout the library preparation workflow. Key areas to investigate include the quality and quantity of the input nucleic acid, enzymatic reaction efficiencies, and bead cleanup steps.[1][2] Degraded or impure starting material, such as DNA or RNA with low integrity scores or contaminants like phenol or EDTA, can inhibit the enzymes used in library preparation.[1][2] Inaccurate quantification of the initial sample can also lead to suboptimal enzymatic reactions.[1] During the process, inefficient reverse transcription (for RNA libraries), poor adapter ligation, or loss of material during bead-based purification steps are common culprits. It is also important to ensure that reagents are properly stored and handled, and that master mixes are used to minimize pipetting errors.

Q2: How can I troubleshoot the presence of high adapter-dimer concentrations?

Adapter-dimers are formed when sequencing adapters ligate to each other instead of the DNA or cDNA insert. Their presence can significantly reduce the number of useful sequencing reads, as they cluster more efficiently on the flow cell than the desired library fragments. High adapter-dimer concentrations are often caused by:

  • Suboptimal adapter-to-insert ratio: Too high a concentration of adapters relative to the amount of input DNA can favor adapter-dimer formation.

  • Low input quantity or poor quality of starting material: Insufficient or degraded nucleic acid can lead to an effective excess of adapters.

  • Inefficient size selection: The bead-based cleanup steps are designed to remove small fragments like adapter-dimers. Incorrect bead-to-sample ratios or improper handling can lead to their retention.

To troubleshoot, consider optimizing the adapter concentration, ensuring accurate quantification of high-quality input material, and strictly following the size selection protocol. An additional bead cleanup step can also help to remove existing adapter-dimers.

Sequencing Run

Q3: What factors can lead to low Q30 scores?

A Q30 score indicates a 99.9% base call accuracy (or a 1 in 1000 chance of an incorrect base call), and is a key metric for sequencing data quality. Low Q30 scores can be caused by a variety of issues, including:

  • Problems with the sequencing library: Poor library quality, including the presence of adapter-dimers or libraries of a non-optimal size, can negatively impact sequencing performance.

  • Instrument and consumable issues: Problems with the sequencing instrument's fluidics, temperature control, or the quality of the reagent cartridges can lead to a drop in quality scores.

  • Incorrect library quantification and loading: Over- or under-clustering of the library on the flow cell can result in poor data quality. Over-clustering can make it difficult for the instrument to distinguish between individual clusters, while under-clustering results in lower data output.

  • Issues specific to paired-end sequencing: For paired-end runs, a drop in quality specifically in Read 2 can indicate problems with the paired-end turnaround chemistry or priming.

Q4: What should I do if a sequencing run fails?

A failed sequencing run requires a systematic approach to identify the root cause. Start by examining the run metrics and error messages provided by the this compound software. Common areas to investigate include:

  • Library Quality Control: Re-verify the concentration, size distribution, and purity of the library that was loaded.

  • Instrument Performance: Check the instrument's performance logs for any reported errors. Performing a system check, particularly of the fluidics system, can help identify hardware issues.

  • Consumables: Ensure that the reagents, flow cell, and other consumables were not expired and were stored correctly. A consumable-related issue is a potential cause if the instrument's system checks pass.

  • Run Setup: Double-check the run parameters entered into the control software to ensure they were appropriate for the library type and sequencing kit.

Data Presentation

Table 1: this compound Library Quantification and Quality Control Guidelines
ParameterMethodRecommended RangeNotes
Input Nucleic Acid Purity UV-Vis SpectrophotometryA260/A280: 1.8-2.0A260/A230: 2.0-2.2Ratios outside this range may indicate protein or chemical contamination.
Input Nucleic Acid Integrity Electrophoresis (e.g., TapeStation)DNA Integrity Number (DIN) > 7RNA Integrity Number (RIN) > 8High-quality, intact nucleic acid is crucial for optimal library preparation.
Library Concentration Fluorometric (e.g., Qubit)1-50 ng/µLFluorometric methods are more accurate than UV-Vis for quantification.
Amplifiable Library Concentration qPCR> 2 nMqPCR specifically quantifies library molecules that can be sequenced.
Average Library Size Electrophoresis (e.g., BioAnalyzer)200-600 bpThis includes the insert and adapter sequences.
Adapter-Dimer Content Electrophoresis (e.g., BioAnalyzer)< 5% of total libraryHigh levels of adapter-dimers can severely impact sequencing data quality.
Table 2: this compound Sequencing Run Performance Metrics
MetricTarget ValuePotential Issues if Below Target
Yield (Gb) Varies by kitUnder-clustering, run stopped prematurely.
% Reads > Q30 > 80%Library quality issues, instrument problems, over-clustering.
**Cluster Density (K/mm²) **800-1200< 800: Under-clustering, inaccurate library quantification.> 1200: Over-clustering, leading to low Q30 scores.
% Reads Passing Filter > 90%High percentage of low-quality reads.
Error Rate (%) < 0.5%Calculated from a PhiX control; indicates overall run accuracy.

Experimental Protocols

This compound DNA Library Preparation Protocol

This protocol outlines the key steps for preparing a standard DNA library for sequencing on the this compound platform.

1. DNA Fragmentation:

  • Start with 1-100 ng of high-quality gDNA.
  • Fragment the DNA to the desired size range (typically 200-600 bp) using either enzymatic digestion or physical methods like sonication.

2. End Repair and A-tailing:

  • The fragmented DNA will have a mix of overhangs and blunt ends.
  • Perform an enzymatic reaction to repair the ends to create blunt-ended fragments.
  • Follow this with an A-tailing reaction, which adds a single adenine nucleotide to the 3' ends of the fragments. This prepares the DNA for adapter ligation.

3. Adapter Ligation:

  • Ligate the this compound sequencing adapters, which contain sequences for flow cell binding and indexing, to the A-tailed DNA fragments.

4. Size Selection and Cleanup:

  • Use magnetic beads to purify the adapter-ligated DNA and select for the desired fragment size range. This step is critical for removing unligated adapters and adapter-dimers.

5. Library Amplification (Optional):

  • If the starting material was low, perform PCR amplification to increase the library yield. Use a minimal number of cycles to avoid introducing bias.

6. Library Quantification and Quality Control:

  • Assess the final library concentration using a fluorometric method (e.g., Qubit).
  • Verify the size distribution and check for adapter-dimers using an electrophoresis system (e.g., BioAnalyzer).
  • For the most accurate quantification of sequenceable library molecules, use qPCR.

Visualizations

Y9000_Workflow cluster_prep Library Preparation cluster_seq Sequencing cluster_analysis Data Analysis Input_DNA Input DNA/RNA Fragmentation Fragmentation Input_DNA->Fragmentation End_Repair End Repair & A-Tailing Fragmentation->End_Repair Adapter_Ligation Adapter Ligation End_Repair->Adapter_Ligation Size_Selection Size Selection Adapter_Ligation->Size_Selection Amplification Amplification (Optional) Size_Selection->Amplification QC1 Library QC Amplification->QC1 Cluster_Gen Cluster Generation QC1->Cluster_Gen Sequencing Sequencing by Synthesis Cluster_Gen->Sequencing Base_Calling Base Calling (BCL to FASTQ) Sequencing->Base_Calling QC2 Data QC Base_Calling->QC2 Alignment Alignment QC2->Alignment Variant_Calling Variant Calling / Expression Analysis Alignment->Variant_Calling

Caption: High-level workflow for the this compound sequencing platform.

Low_Q30_Troubleshooting cluster_RunMetrics Run Metric Analysis cluster_LibraryQC Library QC Analysis cluster_Instrument Instrument Health Start Low Q30 Scores Detected CheckRunMetrics Review Run Metrics: - Q30 by cycle - Cluster density - Error rate Start->CheckRunMetrics CheckLibraryQC Re-evaluate Library QC Data: - Size distribution - Adapter-dimer % Start->CheckLibraryQC CheckInstrument Perform Instrument Health Checks: - Fluidics check - Temperature verification Start->CheckInstrument Overclustering Cluster Density > 1200K/mm²? CheckRunMetrics->Overclustering Q30Drop Q30 drops in Read 2 only? CheckRunMetrics->Q30Drop AdapterDimers Adapter-Dimers > 5%? CheckLibraryQC->AdapterDimers FluidicsFail Fluidics Check Fails? CheckInstrument->FluidicsFail Outcome1 Root Cause: Overclustering. Solution: Re-quantify and dilute library. Overclustering->Outcome1 Yes Outcome2 Root Cause: Paired-end turnaround issue. Solution: Check reagents, contact support. Q30Drop->Outcome2 Yes Outcome3 Root Cause: High adapter-dimers. Solution: Perform library cleanup, optimize ligation. AdapterDimers->Outcome3 Yes Outcome4 Root Cause: Instrument fluidics issue. Solution: Follow maintenance, contact support. FluidicsFail->Outcome4 Yes

Caption: Troubleshooting logic for low Q30 scores on the this compound.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Gene_Expression Target Gene Expression (Cell Proliferation, Survival) Transcription->Gene_Expression Regulates

Caption: Simplified MAPK/ERK signaling pathway, often studied with the this compound.

References

Technical Support Center: Optimizing Y 9000 Concentration for Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the concentration of the novel kinase inhibitor, Y 9000, for various assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a cell-based assay?

For initial experiments, a common starting point is to perform a dose-response curve starting from a high concentration, typically 10-100 times the expected IC50 value, and titrating down. If the IC50 is unknown, a broad range from 10 nM to 100 µM is advisable to capture the full dynamic range of the compound's activity.

Q2: How can I determine if my this compound is dissolving properly?

This compound is soluble in DMSO. To ensure complete dissolution, vortex the stock solution for at least one minute. After dilution in aqueous media, the solution should be clear and free of precipitates. If you observe precipitation, consider lowering the final DMSO concentration in your assay or using a solubilizing agent like Pluronic F-127.

Q3: What is the stability of this compound in solution?

Stock solutions of this compound in DMSO are stable for up to 6 months when stored at -20°C. Working solutions in aqueous media should be prepared fresh for each experiment to avoid degradation.

Q4: How does serum concentration in the cell culture media affect the activity of this compound?

Serum proteins can bind to small molecules like this compound, reducing its effective concentration. It is recommended to perform initial dose-response experiments in low-serum conditions (e.g., 0.5-2% FBS) and then validate the optimal concentration in your standard culture conditions.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or low activity of this compound 1. Incorrect concentration range. 2. Compound degradation. 3. High serum protein binding. 4. Cell line is not sensitive to this compound.1. Perform a wider dose-response curve (e.g., 1 nM to 200 µM). 2. Prepare fresh working solutions from a new stock. 3. Reduce serum concentration in the assay medium. 4. Verify target expression in your cell line via Western Blot or qPCR.
High variability between replicates 1. Inconsistent cell seeding. 2. Incomplete dissolution of this compound. 3. Edge effects in the assay plate.1. Ensure a single-cell suspension before seeding and use a multichannel pipette. 2. Vortex stock solutions thoroughly and visually inspect for precipitates after dilution. 3. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.
High cell toxicity observed 1. this compound concentration is too high. 2. High DMSO concentration. 3. Contamination of cell culture.1. Perform a cytotoxicity assay to determine the CC50 and work below this concentration. 2. Ensure the final DMSO concentration is below 0.5%. 3. Check for mycoplasma contamination and use fresh, sterile reagents.

Experimental Protocols

Protocol 1: this compound Dose-Response Curve for Target Inhibition

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay.

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. Further dilute these in the appropriate assay medium.

  • Treatment: Remove the culture medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform the specific assay to measure the inhibition of the target (e.g., ELISA, Western Blot, or a reporter assay).

  • Data Analysis: Plot the percentage of inhibition against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cytotoxicity Assay for this compound

This protocol is for determining the half-maximal cytotoxic concentration (CC50) of this compound.

  • Cell Seeding: Plate cells in a 96-well plate as described in Protocol 1.

  • Compound Preparation: Prepare a serial dilution of this compound as described in Protocol 1.

  • Treatment: Treat the cells with the this compound dilutions and controls.

  • Incubation: Incubate for the same duration as your primary assay.

  • Viability Assay: Add a viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or perform an MTS assay) and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and determine the CC50 value.

Data Presentation

Table 1: Example IC50 Data for this compound in Different Cell Lines
Cell LineTarget KinaseIC50 (nM)
Cell Line AKinase X50
Cell Line BKinase X75
Cell Line CKinase Y> 10,000
Table 2: Example Cytotoxicity Data (CC50) for this compound
Cell LineIncubation Time (hours)CC50 (µM)
Cell Line A2425
Cell Line A4815
Cell Line B4835

Visualizations

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Substrate KinaseX->Substrate Phosphorylates pSubstrate p-Substrate Substrate->pSubstrate TF Transcription Factor pSubstrate->TF Activates Y9000 This compound Y9000->KinaseX Inhibits Gene Gene Expression TF->Gene

Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase X.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells C Treat Cells with This compound A->C B Prepare this compound Serial Dilution B->C D Incubate C->D E Assay Readout D->E F Data Analysis (IC50/CC50) E->F

Caption: Experimental workflow for optimizing this compound concentration.

Start Sub-optimal Assay Results CheckConc Is this compound concentration range appropriate? Start->CheckConc CheckCells Is the cell line sensitive to this compound? CheckConc->CheckCells Yes WidenRange Widen the concentration range CheckConc->WidenRange No CheckReagents Are reagents and solutions prepared correctly? CheckCells->CheckReagents Yes ValidateTarget Validate target expression (WB, qPCR) CheckCells->ValidateTarget No PrepareFresh Prepare fresh solutions CheckReagents->PrepareFresh No End Re-run Experiment CheckReagents->End Yes WidenRange->End ValidateTarget->End PrepareFresh->End

Caption: Troubleshooting logic for sub-optimal this compound assay results.

Technical Support Center: Y-9000 Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of the novel therapeutic compound Y-9000. Our goal is to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of Y-9000?

A1: Y-9000 is a hydrophobic molecule with low aqueous solubility at neutral pH. Its solubility is highly dependent on the solvent, pH, and temperature. For optimal dissolution, it is crucial to select an appropriate solvent system and carefully control the experimental conditions.

Q2: I am observing precipitation of Y-9000 when I dilute my stock solution into an aqueous buffer. What is happening?

A2: This is a common issue known as "crashing out." It occurs when a stock solution of Y-9000, typically prepared in a high-concentration organic solvent, is diluted into an aqueous buffer where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to precipitate. Refer to the troubleshooting guide below for strategies to mitigate this problem.

Q3: How does pH affect the solubility of Y-9000?

A3: Y-9000 is an ionizable compound with a pKa of 4.5. Its solubility increases significantly at pH values above its pKa. At pH levels below 4.5, the compound is predominantly in its neutral, less soluble form. See the pH-Dependent Solubility Profile table for more details.

Q4: Can Y-9000 form aggregates in solution?

A4: Yes, Y-9000 has a tendency to self-associate and form aggregates, particularly at high concentrations in aqueous solutions. Aggregation can affect its biological activity and lead to inaccurate experimental results. The use of certain excipients can help minimize aggregation.

Troubleshooting Guides

Issue: Poor Dissolution of Y-9000 Powder

If you are experiencing difficulty dissolving the Y-9000 powder, please follow this workflow:

G start Start: Y-9000 Powder solvent Select an appropriate organic solvent (e.g., DMSO, Ethanol) start->solvent sonicate Sonicate the solution for 10-15 minutes solvent->sonicate warm Gently warm the solution to 37°C sonicate->warm check Visually inspect for undissolved particles warm->check dissolved Solution is clear. Proceed with experiment. check->dissolved No not_dissolved Particles remain. check->not_dissolved Yes increase_solvent Increase solvent volume not_dissolved->increase_solvent filter Filter the solution to remove undissolved material not_dissolved->filter increase_solvent->sonicate

Workflow for dissolving Y-9000 powder.
Issue: Precipitation Upon Dilution into Aqueous Buffer

To prevent Y-9000 from precipitating when diluting a stock solution, consider the following strategies:

  • Pre-wetting the Pipette Tip: Before transferring the stock solution, aspirate and dispense the aqueous buffer a few times with the same pipette tip.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions.

  • Vortexing During Addition: Add the stock solution dropwise to the aqueous buffer while continuously vortexing to ensure rapid mixing.

  • Use of Surfactants: Incorporate a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in the aqueous buffer.

G cluster_0 Precipitation Mitigation Strategies A Strategy 1 Pre-wet pipette tip with aqueous buffer B Strategy 2 Perform stepwise dilutions C Strategy 3 Add stock solution while vortexing D Strategy 4 Include surfactants in buffer

Strategies to prevent precipitation.

Data Presentation

Table 1: Solubility of Y-9000 in Common Solvents
SolventSolubility (mg/mL) at 25°C
DMSO100
Ethanol25
Methanol15
Acetonitrile10
Water (pH 7.4)< 0.01
PBS (pH 7.4)< 0.01
Table 2: pH-Dependent Aqueous Solubility of Y-9000
pHSolubility (µg/mL) at 25°C
3.00.5
4.01.2
5.015.8
6.0165
7.0850
7.4920

Experimental Protocols

Protocol 1: Preparation of a 10 mM Y-9000 Stock Solution in DMSO
  • Materials:

    • Y-9000 powder (MW: 450.5 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance

    • Sonicator

  • Procedure:

    • Weigh out 4.505 mg of Y-9000 powder and transfer it to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution for 1 minute.

    • Sonicate the tube for 10 minutes in a water bath sonicator to ensure complete dissolution.

    • Visually inspect the solution to confirm that no particulate matter is present.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 100 µM Y-9000 Working Solution in PBS with 0.1% Tween® 80
  • Materials:

    • 10 mM Y-9000 stock solution in DMSO

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Tween® 80

    • Sterile conical tubes

  • Procedure:

    • Prepare a 1% (v/v) Tween® 80 solution in PBS.

    • In a sterile conical tube, add 9.9 mL of PBS.

    • Add 100 µL of the 1% Tween® 80 solution to the PBS to achieve a final concentration of 0.01% Tween® 80.

    • While vortexing the PBS/Tween® 80 solution, add 10 µL of the 10 mM Y-9000 stock solution dropwise.

    • Continue vortexing for an additional 30 seconds to ensure homogeneity.

    • The final concentration of the working solution will be 100 µM Y-9000 in PBS with 0.1% DMSO and 0.01% Tween® 80.

Signaling Pathway

SignalingPathway Y9000 Y-9000 Receptor Target Receptor Y9000->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates

Proposed signaling pathway of Y-9000.

preventing Y 9000 degradation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of the small molecule inhibitor Y 9000 to prevent its degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in a laboratory setting?

A1: Degradation of small molecule inhibitors like this compound can be attributed to several factors. The most common causes include:

  • Temperature Instability: Exposure to elevated temperatures can accelerate the degradation of many small molecules. Conversely, freeze-thaw cycles can also compromise compound integrity.

  • Light Sensitivity: Certain chemical structures are susceptible to photodegradation upon exposure to light, particularly UV rays.

  • Oxidation: Atmospheric oxygen or reactive oxygen species in solution can lead to oxidative degradation.

  • pH Instability: Extreme pH conditions (both acidic and basic) can catalyze the hydrolysis of labile functional groups within the molecule.

  • Improper Storage: Long-term storage in suboptimal conditions, such as in a non-frost-free freezer or in a volatile solvent, can lead to degradation.

  • Contamination: The presence of contaminants in solvents or on labware can catalyze degradation reactions.

Q2: How should I properly store my stock solution of this compound?

A2: Proper storage is critical to maintaining the stability of this compound. For optimal long-term storage, stock solutions should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -80°C in amber-colored, tightly sealed vials to protect from light and air. For short-term storage (a few days), solutions can be kept at -20°C.

Q3: My experimental results with this compound are inconsistent. What are some potential troubleshooting steps?

A3: Inconsistent results are often a sign of compound degradation or improper handling. Here are some troubleshooting steps to consider:

  • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a new aliquot of your frozen stock for each experiment.

  • Verify Solvent Purity: Ensure that the solvent used to dissolve and dilute this compound is of high purity (e.g., anhydrous, HPLC grade) and free of contaminants.

  • Control Environmental Conditions: Protect your experimental setup from direct light, especially if working on an open bench. Maintain a consistent temperature throughout your experiment.

  • Assess Compound Stability in Your Assay: Perform a control experiment to determine the stability of this compound under your specific assay conditions (e.g., incubation time, temperature, media components).

  • Check for Interactions: Be aware of potential interactions between this compound and other components of your experimental system, such as plastics, other compounds, or biological matrices.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.

Observed Problem Potential Cause Recommended Solution
Loss of compound activity over time in a multi-day experiment. Degradation in aqueous media.Prepare fresh this compound solution daily. Assess the stability of this compound in your specific cell culture media or buffer at 37°C over the time course of your experiment using a chemical analysis method like HPLC-MS.
Precipitation of the compound in the working solution. Poor solubility or solvent evaporation.Ensure the final concentration of this compound is below its solubility limit in the final assay buffer. If using a volatile organic solvent for the stock, minimize the time the stock vial is open. Consider using a less volatile solvent if possible.
Inconsistent results between different batches of the compound. Variation in compound purity or degradation during storage of an older batch.Purchase a new, quality-controlled batch of this compound. Re-validate the activity of the new batch alongside the old one in a side-by-side experiment.
Unexpected off-target effects. Degradation products may have different biological activities.Use freshly prepared solutions. Characterize the purity of your this compound stock solution by HPLC to check for the presence of degradation products.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the steps for preparing stable solutions of this compound.

  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber-colored microcentrifuge tubes

    • Calibrated pipettes and sterile, filtered pipette tips

  • Procedure for 10 mM Stock Solution:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex briefly until the powder is completely dissolved.

    • Aliquot the stock solution into single-use volumes (e.g., 10 µL) in amber-colored microcentrifuge tubes.

    • Store the aliquots at -80°C.

  • Procedure for Working Solution:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration in the appropriate pre-warmed assay buffer or cell culture medium immediately before use.

    • Mix thoroughly by gentle pipetting or brief vortexing.

    • Do not store diluted working solutions for future use.

Visualizations

Experimental_Workflow_for_Assessing_Compound_Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_stock Prepare 10 mM Stock in DMSO prep_work Prepare Working Solutions in Assay Buffer prep_stock->prep_work t0 Time 0 prep_work->t0 t_inter Intermediate Timepoints t0->t_inter Incubate at 37°C hplc HPLC-MS Analysis t0->hplc activity Biological Activity Assay t0->activity t_final Final Timepoint t_inter->t_final Incubate at 37°C t_inter->hplc t_inter->activity t_final->hplc t_final->activity compare Compare Purity and Activity Over Time hplc->compare activity->compare

Caption: Workflow for assessing the stability of this compound in an experimental setting.

Troubleshooting_Decision_Tree cluster_prep Preparation Issues cluster_storage Storage Issues cluster_assay Assay Condition Issues cluster_resolution Resolution start Inconsistent Experimental Results? fresh_sol Are you using freshly prepared solutions? start->fresh_sol Check solvent_qual Is the solvent of high purity? fresh_sol->solvent_qual Yes resolve Address identified issue and repeat experiment. fresh_sol->resolve No, prepare fresh storage_cond Is the stock stored at -80°C in aliquots? solvent_qual->storage_cond Yes solvent_qual->resolve No, use high-purity solvent freeze_thaw Have you minimized freeze-thaw cycles? storage_cond->freeze_thaw Yes storage_cond->resolve No, re-aliquot and store properly stability_test Have you tested this compound stability in your assay? freeze_thaw->stability_test Yes freeze_thaw->resolve No, use a new aliquot for each experiment light_exp Is the experiment protected from light? stability_test->light_exp Yes stability_test->resolve No, perform a stability test light_exp->resolve No, protect from light

Caption: Decision tree for troubleshooting inconsistent results with this compound.

Y 9000 not showing expected activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios that may arise during experiments with the Y 9000 compound.

Fictional Compound Disclaimer

"this compound" is a fictional compound created for this technical support guide. It is hypothesized to be a novel kinase inhibitor targeting the hypothetical "Kinase-Z" in the "SignalPath-A" pathway, which is implicated in cancer cell proliferation. The expected activity of this compound is the reduction of phosphorylation of the downstream target "Protein-P," leading to decreased cell viability in relevant cancer cell lines. The information provided below is based on common scenarios encountered with novel kinase inhibitors in a research setting.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound and how should I store the stock solution?

A1: this compound is supplied as a lyophilized powder. We recommend reconstituting it in anhydrous DMSO to prepare a high-concentration stock solution, for example, at 10 mM.[1] To avoid repeated freeze-thaw cycles, which can degrade the compound, you should aliquot the stock solution into smaller, single-use volumes and store them at -80°C.[1] Before each use, thaw an aliquot completely and bring it to room temperature.

Q2: What is the expected stability of this compound in cell culture media?

A2: The stability of small molecule inhibitors in aqueous and complex biological media can vary significantly. Factors such as the chemical structure, media pH, serum protein presence, and incubation time and temperature can affect stability. For critical long-term experiments (over 24 hours), we recommend performing a stability test of this compound in your specific cell culture media. A loss of biological activity over time may indicate compound instability.

Q3: At what concentration should I start my experiments with this compound?

A3: As a starting point, we recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. A common approach is to use a 10-point, 3-fold serial dilution starting from a high concentration, such as 100 µM. This will help you determine the IC50 (half-maximal inhibitory concentration) value in your system.

Q4: this compound is expected to inhibit Kinase-Z. What is the basic signaling pathway?

A4: this compound is designed to inhibit the ATP-binding site of Kinase-Z. This inhibition prevents the phosphorylation of its downstream target, Protein-P. The de-phosphorylated state of Protein-P is unable to activate transcription factors required for cell proliferation, ultimately leading to cell cycle arrest or apoptosis.

SignalPath_A cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Binds Kinase_Z Kinase-Z Receptor->Kinase_Z Activates Protein_P_p Protein-P (Active) Kinase_Z->Protein_P_p Phosphorylates Y9000 This compound Y9000->Kinase_Z Inhibits Protein_P Protein-P (Inactive) Protein_P_p->Protein_P Dephosphorylation TF Transcription Factors Protein_P_p->TF Activates Proliferation Cell Proliferation TF->Proliferation Promotes Troubleshooting_Workflow_1 start Start: No/Low Activity Observed check_prep Verify this compound Preparation & Storage start->check_prep check_conc Confirm Final Concentration in Media check_prep->check_conc Prep OK sol_prep Remake Stock Solution from Fresh Powder check_prep->sol_prep Issue Found check_cells Assess Cell Health & Passage Number check_conc->check_cells Conc. OK sol_conc Perform Dose-Response Experiment check_conc->sol_conc Issue Found check_target Confirm Kinase-Z Expression in Cell Line check_cells->check_target Cells OK sol_cells Use Low Passage, Healthy Cells check_cells->sol_cells Issue Found contact_support Contact Technical Support check_target->contact_support Target Not Expressed check_target->contact_support Target OK, Still No Effect sol_prep->start sol_conc->start sol_cells->start sol_target Use Positive Control Cell Line Western_Blot_Workflow cluster_exp Experimental Steps cluster_wb Western Blotting seed 1. Seed Cells treat 2. Treat with this compound seed->treat lyse 3. Lyse Cells treat->lyse quant 4. Quantify Protein lyse->quant sds 5. SDS-PAGE quant->sds transfer 6. Transfer to Membrane sds->transfer probe 7. Immunoblotting transfer->probe detect 8. Detect & Analyze probe->detect

References

Technical Support Center: Y 9000 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Y 9000 in in vivo experiments. Our goal is to help you optimize your experimental design and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

For optimal solubility and stability, we recommend a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is critical to prepare the formulation fresh before each administration.

Q2: What is the recommended route of administration and dosing frequency?

The optimal route of administration is intraperitoneal (IP) injection. Based on preclinical studies, a once-daily (QD) dosing schedule is recommended to maintain therapeutic plasma concentrations.

Q3: How should this compound be stored?

This compound powder should be stored at -20°C. The formulated solution should be used immediately and not stored for later use.

Q4: What are the known off-target effects of this compound?

This compound is a highly selective inhibitor of its target. However, at higher concentrations, some off-target activity on related kinases has been observed. Please refer to the Investigator's Brochure for detailed selectivity data.

Troubleshooting Guide

Issue 1: Suboptimal Tumor Growth Inhibition

If you are observing less than expected efficacy of this compound in your in vivo model, consider the following potential causes and solutions.

Troubleshooting Decision Tree

G suboptimal_efficacy Suboptimal Efficacy Observed formulation Incorrect Formulation? suboptimal_efficacy->formulation dosing Inadequate Dosing? suboptimal_efficacy->dosing pk_pd Poor PK/PD Correlation? suboptimal_efficacy->pk_pd model Resistant Model? suboptimal_efficacy->model verify_formulation Verify vehicle components and preparation protocol. formulation->verify_formulation dose_escalation Perform dose-escalation study to find optimal dose. dosing->dose_escalation pk_pd_study Conduct PK/PD study to correlate drug exposure with target inhibition. pk_pd->pk_pd_study confirm_target Confirm target expression and pathway activation in the model. model->confirm_target

Caption: Troubleshooting workflow for suboptimal this compound efficacy.

Issue 2: Observed Toxicity or Adverse Events

If your animals are exhibiting signs of toxicity (e.g., weight loss, lethargy), consider the following.

Potential Cause Recommended Action
Dose is too high Reduce the dose of this compound or switch to a less frequent dosing schedule (e.g., every other day).
Vehicle toxicity Run a vehicle-only control group to assess the tolerability of the vehicle itself.
Off-target effects Consult the Investigator's Brochure for known off-target effects and consider reducing the dose.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a typical workflow for assessing the in vivo efficacy of this compound in a subcutaneous xenograft mouse model.

Experimental Workflow

G cell_culture 1. Cell Culture (Tumor cell line) implantation 2. Tumor Implantation (Subcutaneous) cell_culture->implantation randomization 3. Tumor Growth & Randomization implantation->randomization treatment 4. Treatment Initiation (this compound or Vehicle) randomization->treatment monitoring 5. Tumor Monitoring & Body Weight treatment->monitoring endpoint 6. Endpoint (Tumor Volume/Weight) monitoring->endpoint

Caption: Standard workflow for an in vivo xenograft study.

Methodology:

  • Cell Culture: Culture the selected human cancer cell line under standard conditions.

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 cells in the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Allow tumors to reach an average volume of 100-150 mm³. Randomize mice into treatment groups (n=8-10 per group).

  • Treatment Initiation:

    • Vehicle Control Group: Administer the vehicle solution daily via IP injection.

    • This compound Treatment Group(s): Administer this compound at the desired dose(s) (e.g., 25, 50, 100 mg/kg) daily via IP injection.

  • Tumor Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach the predetermined endpoint size. Euthanize mice and excise tumors for final weight measurement and downstream analysis (e.g., pharmacodynamics).

Signaling Pathway

This compound is a potent inhibitor of a key kinase in the "Growth Factor Signaling Pathway," which is often dysregulated in cancer.

This compound Mechanism of Action

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Upstream Upstream Signaling (e.g., RAS, RAF) Receptor->Upstream TargetKinase Target Kinase Upstream->TargetKinase Downstream Downstream Effector (e.g., MEK, ERK) TargetKinase->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Y9000 This compound Y9000->TargetKinase

Caption: Simplified signaling pathway showing this compound's inhibitory action.

Quantitative Data Summary

The following tables summarize typical data from a preclinical in vivo efficacy study with this compound.

Table 1: Dose-Dependent Efficacy of this compound

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control01500 ± 2500
This compound25800 ± 15047
This compound50450 ± 10070
This compound100200 ± 7587

Table 2: Key Pharmacokinetic Parameters of this compound in Mice

Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)
502500115000

reducing off-target effects of Y 9000

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Y-9000, a novel kinase inhibitor. The following resources are designed to help you mitigate off-target effects and ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity at concentrations required for on-target inhibition. What are the potential causes and how can we troubleshoot this?

A1: High cytotoxicity is a common challenge and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Confirm On-Target vs. Off-Target Toxicity: It's crucial to determine if the observed cytotoxicity is a result of inhibiting the intended target or due to off-target effects.

    • Rescue Experiments: Transfect cells with a drug-resistant mutant of the target kinase. If this rescues the cells from cytotoxicity, the effect is likely on-target. If cytotoxicity persists, it points towards off-target effects.[1][2]

    • Structurally Unrelated Inhibitors: Test other inhibitors with different chemical scaffolds that target the same primary kinase. If these compounds elicit a similar cytotoxic response, it strengthens the evidence for on-target toxicity.[2]

  • Investigate Off-Target Kinase Inhibition:

    • Kinome-Wide Profiling: Perform a broad kinase selectivity screen to identify unintended kinase targets of Y-9000.[2][3] This will provide a comprehensive view of its off-target interaction profile.

    • Validate Key Off-Targets: Once potential off-targets are identified, validate these interactions using orthogonal methods such as in vitro kinase assays or cellular thermal shift assays (CETSA) to confirm engagement in a cellular context.

  • Optimize Dosing Strategy:

    • Dose-Response Curve: Conduct a detailed dose-response experiment to identify the lowest effective concentration that maintains the desired on-target effect while minimizing cytotoxicity.

    • Dose Interruption: In some experimental designs, intermittent dosing may help reduce cumulative toxicity.

Q2: Our experimental results with Y-9000 are inconsistent or unexpected. What could be the underlying reasons?

A2: Inconsistent results can be frustrating. Here are some common causes and solutions:

  • Compound Stability and Solubility:

    • Visual Inspection: Check for any precipitation of Y-9000 in your cell culture media or assay buffers.

    • Solubility Assessment: Formally determine the solubility of Y-9000 under your specific experimental conditions. Poor solubility can lead to inaccurate concentrations and variable results.

  • Activation of Compensatory Signaling Pathways:

    • Pathway Analysis: Inhibition of a target kinase can sometimes lead to the activation of alternative signaling pathways that compensate for the loss of the primary signal. Use techniques like Western blotting to probe for the activation of known compensatory pathways.

    • Combination Therapy: Consider using a combination of inhibitors to block both the primary and compensatory pathways to achieve a more consistent and potent effect.

  • Assay-Related Variability:

    • ATP Concentration: Be mindful of the ATP concentration in your in vitro kinase assays. High concentrations of ATP in a cellular environment can outcompete ATP-competitive inhibitors like Y-9000, leading to a discrepancy between in vitro and cellular potency. It is recommended to perform in vitro assays at ATP concentrations close to the Km for the target kinase.

    • Pipetting Accuracy: Ensure proper calibration of pipettes and consider using master mixes to reduce well-to-well variability.

Q3: How can we proactively identify and validate the off-target profile of Y-9000?

A3: A multi-faceted approach is recommended for a thorough understanding of Y-9000's selectivity.

  • In Vitro Kinase Profiling: Screen Y-9000 against a large panel of purified kinases (kinome scan) to determine its IC₅₀ values against a wide range of potential targets. This provides a foundational understanding of its selectivity.

  • Cellular Target Engagement Assays: Confirm that Y-9000 engages with its intended target and potential off-targets in a cellular environment.

    • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding.

    • NanoBRET™ Target Engagement Assay: This live-cell assay measures the binding of an inhibitor to a NanoLuc®-tagged protein.

  • Chemical Proteomics:

    • Affinity Chromatography: Use immobilized Y-9000 to capture interacting proteins from cell lysates, which are then identified by mass spectrometry.

  • Functional Genomic Screens:

    • CRISPR/Cas9 or siRNA Screens: Use genetic knockdown or knockout of suspected off-target kinases to see if it phenocopies the effects of Y-9000. This can help to functionally validate the significance of off-target interactions.

Troubleshooting Guides

Issue 1: Discrepancy between in vitro IC₅₀ and cellular EC₅₀

Possible CauseTroubleshooting StepExpected Outcome
High Cellular ATP Concentration Perform in vitro kinase assays with ATP concentrations that mimic physiological levels (typically in the low millimolar range).More accurate correlation between in vitro and cellular potency.
Cell Permeability Issues Evaluate the cell permeability of Y-9000 using a suitable assay (e.g., PAMPA).Understanding if the compound is efficiently entering the cells.
Presence of Drug Efflux Pumps Test for inhibition by known efflux pump inhibitors to see if the cellular potency of Y-9000 increases.Identification of active efflux as a mechanism of reduced cellular activity.
Compound Instability in Media Assess the stability of Y-9000 in cell culture media over the course of the experiment using methods like HPLC.Confirmation of compound integrity throughout the experiment.

Issue 2: Unexpected Phenotype Observed

Possible CauseTroubleshooting StepExpected Outcome
Off-Target Effects 1. Perform a kinome-wide selectivity screen. 2. Use a structurally distinct inhibitor for the same target. 3. Use genetic methods (siRNA/CRISPR) to knock down the suspected off-target.1. Identification of unintended targets. 2. Differentiation between on-target and off-target phenotypes. 3. Confirmation that the off-target interaction is functionally significant.
Activation of Compensatory Pathways Use Western blotting to analyze the phosphorylation status of key nodes in related signaling pathways.A clearer understanding of the cellular response to target inhibition.
Use of an Inactive Control Synthesize or obtain a structurally similar but inactive analog of Y-9000 to use as a negative control in cellular assays.Differentiation of specific pharmacological effects from non-specific or compound-related artifacts.

Quantitative Data Summary

Table 1: Selectivity Profile of Y-9000 Against a Panel of Kinases

Kinase TargetIC₅₀ (nM)Fold Selectivity vs. Primary Target
Primary Target A 15 1
Off-Target Kinase 11,25083
Off-Target Kinase 2>10,000>667
Off-Target Kinase 385057
Off-Target Kinase 4>10,000>667
Off-Target Kinase 52,300153

Data are representative and should be generated for each batch of Y-9000.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay Panel

Objective: To determine the inhibitory activity of Y-9000 against a broad panel of kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Y-9000 stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of Y-9000 in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • In the wells of a microplate, add the kinase reaction buffer.

  • Add the appropriate amount of the specific kinase to each well.

  • Add the serially diluted Y-9000 or DMSO (as a vehicle control) to the wells.

  • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should ideally be at the Km for each kinase.

  • Incubate the reaction for a predetermined time at the optimal temperature (e.g., 30°C).

  • Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each concentration of Y-9000 compared to the DMSO control.

  • Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of Y-9000 with its target(s) in a cellular environment.

Materials:

  • Cell line of interest

  • Y-9000

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Lysis buffer

  • Thermocycler

  • Western blot reagents

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with various concentrations of Y-9000 or DMSO for a specific duration (e.g., 1-2 hours) at 37°C.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cell pellets in PBS containing protease and phosphatase inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures using a thermocycler for 3 minutes (e.g., a gradient from 37°C to 70°C).

  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separate the soluble and precipitated protein fractions by centrifugation.

  • Analyze the amount of the target protein in the soluble fraction by Western blotting.

  • Plot the amount of soluble protein as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of Y-9000 indicates target engagement.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Off_Target_1 Off-Target Kinase 1 RAF->Off_Target_1 Primary_Target_A Primary Target A MEK->Primary_Target_A ERK ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Primary_Target_A->ERK Apoptosis_Modulation Apoptosis Modulation Off_Target_1->Apoptosis_Modulation Y9000_on Y-9000 (On-Target) Y9000_on->Primary_Target_A Y9000_off Y-9000 (Off-Target) Y9000_off->Off_Target_1 Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Experimental_Workflow cluster_problem Problem Identification cluster_investigation Investigation Phase cluster_validation Validation & Refinement Start Unexpected Phenotype or Cytotoxicity Kinome_Scan Kinome-Wide Selectivity Screen Start->Kinome_Scan Dose_Response Dose-Response Curve Start->Dose_Response Rescue_Expt Rescue Experiment Start->Rescue_Expt CETSA Cellular Target Engagement (CETSA) Kinome_Scan->CETSA Genetic_Validation Genetic Validation (siRNA/CRISPR) Kinome_Scan->Genetic_Validation Optimize_Dose Optimize Dose & Experimental Design Dose_Response->Optimize_Dose Rescue_Expt->Optimize_Dose CETSA->Optimize_Dose Genetic_Validation->Optimize_Dose

References

Technical Support Center: Y-9000 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo delivery of Y-9000.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the in vivo administration of Y-9000.

1. Issue: Low Bioavailability or Target Site Accumulation of Y-9000

  • Question: We are observing lower than expected concentrations of Y-9000 at the target site. What are the potential causes and solutions?

  • Answer: Low bioavailability is a frequent challenge in in vivo studies. Several factors could be contributing to this issue:

    • Rapid Clearance: Y-9000 may be rapidly cleared from circulation by the reticuloendothelial system (RES), particularly if it is a nanoparticle-based formulation.

    • Poor Targeting Ligand Efficacy: The targeting moiety on your Y-9000 delivery vehicle may not be effectively binding to its receptor at the target site.

    • Suboptimal Route of Administration: The chosen administration route (e.g., intravenous, intraperitoneal) may not be ideal for reaching the target tissue.

    Troubleshooting Steps:

    • Modify Delivery Vehicle: Consider PEGylating your delivery vehicle to reduce RES uptake and prolong circulation time.

    • Optimize Targeting Ligand: Validate the binding affinity of your targeting ligand in vitro before in vivo studies. You may need to screen different ligands or adjust their density on the delivery vehicle.

    • Evaluate Different Administration Routes: Conduct a pilot study to compare different administration routes and their impact on Y-9000 accumulation at the target site.

2. Issue: Off-Target Toxicity or Adverse Events

  • Question: Our animal subjects are exhibiting signs of toxicity (e.g., weight loss, lethargy) after Y-9000 administration. How can we mitigate these off-target effects?

  • Answer: Off-target toxicity can arise from the accumulation of Y-9000 in healthy tissues or an immune response to the delivery vehicle.

    Troubleshooting Steps:

    • Dose-Response Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) of Y-9000.

    • Assess Immunogenicity: Characterize the potential for an immune response to your delivery vehicle using in vitro and in vivo assays. Modifications to the vehicle, such as using less immunogenic materials, may be necessary.

    • Improve Targeting Specificity: Enhance the targeting of your delivery system to minimize accumulation in non-target organs. This can be achieved by using highly specific ligands or employing a multi-ligand strategy.

3. Issue: Inconsistent Results Between Experiments

  • Question: We are observing significant variability in our results across different batches of Y-9000 or experimental cohorts. What could be the source of this inconsistency?

  • Answer: Reproducibility is critical in preclinical studies. Inconsistent results can stem from variations in the formulation, animal handling, or experimental procedures.

    Troubleshooting Steps:

    • Standardize Formulation Protocol: Ensure that the synthesis and purification process for Y-9000 is highly controlled and reproducible. Characterize each batch thoroughly for key parameters such as size, charge, and drug loading.

    • Control for Animal Variables: Use age- and sex-matched animals and ensure consistent housing and handling conditions.

    • Refine Experimental Procedures: Standardize all experimental protocols, including injection technique, timing of measurements, and methods for tissue collection and analysis.

Quantitative Data Summary

For consistent and reproducible results, adhere to the following experimental parameters.

ParameterRecommended RangeNotes
Injection Volume (Mouse)
Intravenous (Tail Vein)100 - 200 µLSlower injection rates can reduce immediate adverse reactions.
Intraperitoneal200 - 500 µLEnsure proper needle placement to avoid puncturing organs.
Subcutaneous50 - 100 µLRotate injection sites to minimize local irritation.
Cell Viability (In Vitro) > 90%Pre-screen Y-9000 formulations on relevant cell lines to assess cytotoxicity before in vivo use.
Nanoparticle Size 50 - 200 nmFor passive targeting via the enhanced permeability and retention (EPR) effect in tumors.
Zeta Potential Near-neutral (-10 to +10 mV)To minimize non-specific interactions with blood components and reduce rapid clearance.

Key Experimental Protocols

Protocol 1: In Vivo Biodistribution Study of Y-9000

  • Animal Model: Utilize an appropriate animal model that recapitulates the disease of interest.

  • Y-9000 Administration: Administer fluorescently labeled Y-9000 via the desired route.

  • Time Points: Euthanize cohorts of animals at various time points post-injection (e.g., 1, 4, 24, 48 hours).

  • Tissue Harvesting: Perfuse the animals with saline and harvest major organs (e.g., liver, spleen, kidneys, lungs, heart, tumor).

  • Quantification:

    • Ex Vivo Imaging: Image the harvested organs using an in vivo imaging system (IVIS) to visualize fluorescence.

    • Homogenization and Fluorescence Measurement: Homogenize the tissues and measure the fluorescence intensity using a plate reader. Create a standard curve to quantify the amount of Y-9000 per gram of tissue.

  • Data Analysis: Plot the concentration of Y-9000 in each organ over time to determine the biodistribution profile.

Protocol 2: Evaluation of Y-9000 Therapeutic Efficacy

  • Animal Model & Grouping: Establish the disease model in a sufficient number of animals and randomize them into control and treatment groups.

  • Treatment Regimen: Administer Y-9000 or a vehicle control according to a predetermined schedule (e.g., once daily, twice weekly).

  • Monitoring: Monitor key efficacy endpoints throughout the study. This could include tumor volume, survival, behavioral changes, or relevant biomarkers.

  • Endpoint Analysis: At the end of the study, harvest tissues for histological analysis, molecular assays (e.g., qPCR, Western blot), or other relevant endpoint measurements.

  • Statistical Analysis: Analyze the data using appropriate statistical methods to determine the therapeutic efficacy of Y-9000.

Visualizations

Y9000_Delivery_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Y9000_Formulation Y-9000 Formulation Characterization Characterization (Size, Charge) Y9000_Formulation->Characterization QC Quality Control Characterization->QC Animal_Model Animal Model Selection QC->Animal_Model Route_Admin Route of Administration Animal_Model->Route_Admin Dosing Dosing Regimen Route_Admin->Dosing Biodistribution Biodistribution Study Dosing->Biodistribution Efficacy Therapeutic Efficacy Biodistribution->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

Caption: Experimental workflow for in vivo Y-9000 delivery.

Troubleshooting_Logic cluster_solutions_bio Bioavailability Solutions cluster_solutions_tox Toxicity Solutions cluster_solutions_incon Inconsistency Solutions Start Start: In Vivo Experiment Issue Issue Encountered? Start->Issue Low_Bio Low Bioavailability Issue->Low_Bio Yes Toxicity Toxicity Observed Issue->Toxicity Yes Inconsistent Inconsistent Results Issue->Inconsistent Yes Success Successful Outcome Issue->Success No Mod_Vehicle Modify Vehicle (e.g., PEGylation) Low_Bio->Mod_Vehicle Opt_Ligand Optimize Targeting Ligand Low_Bio->Opt_Ligand Eval_Route Evaluate Admin. Route Low_Bio->Eval_Route Dose_Resp Dose-Response Study Toxicity->Dose_Resp Assess_Immune Assess Immunogenicity Toxicity->Assess_Immune Improve_Target Improve Targeting Toxicity->Improve_Target Std_Form Standardize Formulation Inconsistent->Std_Form Ctrl_Animal Control Animal Variables Inconsistent->Ctrl_Animal Refine_Proc Refine Procedures Inconsistent->Refine_Proc

Caption: Troubleshooting logic for Y-9000 in vivo experiments.

Validation & Comparative

Validating the Target of Y-9000 (⁹⁰Y-Daclizumab): A Comparative Guide to CD25-Directed Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Y-9000 (⁹⁰Y-Daclizumab), a form of radioimmunotherapy, with other therapeutic alternatives that target the α-subunit of the IL-2 receptor, CD25. The objective is to present a clear, data-driven validation of CD25 as a therapeutic target, supported by experimental evidence and detailed methodologies for key assays.

Introduction to CD25 as a Therapeutic Target

CD25, the alpha chain of the interleukin-2 (IL-2) receptor, is a well-validated target in various pathologies. It is transiently expressed on activated T and B lymphocytes and constitutively expressed at high levels on regulatory T cells (Tregs). In certain hematological malignancies, such as Hodgkin's lymphoma, CD25 is expressed on the malignant Reed-Sternberg cells and the surrounding T cells that create a supportive tumor microenvironment. This differential expression between normal resting immune cells and activated or malignant cells makes CD25 an attractive target for therapeutic intervention.

Y-9000, or ⁹⁰Y-Daclizumab, leverages this by conjugating the humanized anti-CD25 monoclonal antibody, daclizumab, with the beta-emitting radionuclide Yttrium-90 (⁹⁰Y). This approach allows for targeted delivery of radiation to CD25-expressing cells, leading to their destruction.

Comparative Analysis of CD25-Targeting Agents

This section compares ⁹⁰Y-Daclizumab with other agents targeting CD25, including a naked antibody (Basiliximab), an antibody-drug conjugate (Camidanlumab Tesirine), and a cellular therapy approach (CAR-NK cells).

Quantitative Comparison of Therapeutic Efficacy

The following table summarizes key performance metrics for each therapeutic modality based on available preclinical and clinical data.

Therapeutic AgentModalityTarget Cell PopulationEfficacy Data
⁹⁰Y-Daclizumab (Y-9000) RadioimmunotherapyCD25+ malignant cells and surrounding T-cellsIn relapsed/refractory Hodgkin's lymphoma, treatment resulted in a 50% response rate, with 14 complete responses and 9 partial responses in 46 evaluable patients[1][2][3][4].
Basiliximab Monoclonal AntibodyActivated T-cellsPrimarily used for prophylaxis of acute organ rejection in transplantation. In renal transplantation, two doses of basiliximab were more effective than two doses of daclizumab in preventing acute rejection[5].
Camidanlumab Tesirine Antibody-Drug ConjugateCD25+ tumor cells and TregsIn a Phase 1 study of relapsed/refractory Hodgkin lymphoma, an overall response rate of 71% and a complete response rate of 42% were observed. In solid tumors, monotherapy showed a 25% disease control rate, which increased to 45.5% in combination with pembrolizumab.
Anti-CD25 CAR-NK Cells Cellular TherapyCD25+ cellsPreclinical studies using anti-CD25 CAR-NK-92 cells demonstrated specific and efficient lysis of CD25+ Jurkat cells, with 89.6% of target cells lysed at a 10:1 effector-to-target ratio.

Signaling Pathways and Experimental Workflows

Visual representations of the key biological pathways and experimental procedures are provided below to enhance understanding.

Signaling Pathway of IL-2 Receptor and its Blockade

The following diagram illustrates the IL-2 receptor signaling pathway and the mechanism of action of anti-CD25 antibodies.

IL-2_Signaling_Pathway IL-2 Receptor Signaling and Inhibition cluster_downstream Intracellular Signaling IL2R_beta IL-2Rβ (CD122) IL2R_gamma IL-2Rγ (CD132) PI3K_Akt PI3K-Akt Pathway IL2R_beta->PI3K_Akt JAK_STAT JAK-STAT Pathway IL2R_gamma->JAK_STAT CD25 CD25 (IL-2Rα) IL2 IL-2 IL2->CD25 Binds Proliferation Cell Proliferation & Survival JAK_STAT->Proliferation PI3K_Akt->Proliferation Anti_CD25_Ab Anti-CD25 Antibody (e.g., Daclizumab) Anti_CD25_Ab->CD25 Blocks Binding

Caption: IL-2 binding to the high-affinity IL-2R complex, including CD25, activates downstream signaling pathways promoting cell proliferation and survival. Anti-CD25 antibodies block this interaction.

Experimental Workflow for ⁹⁰Y-Daclizumab Preparation and Evaluation

This diagram outlines the key steps involved in the production and preclinical testing of ⁹⁰Y-Daclizumab.

Y90_Daclizumab_Workflow Workflow for ⁹⁰Y-Daclizumab Development Daclizumab Daclizumab (anti-CD25 mAb) Chelator Chelator Conjugation (e.g., DOTA-NHS ester) Daclizumab->Chelator Radiolabeling Radiolabeling with ⁹⁰Y Chelator->Radiolabeling Purification Purification (Size-Exclusion Chromatography) Radiolabeling->Purification QC Quality Control (Radiochemical Purity, Stability) Purification->QC In_Vitro In Vitro Studies (Binding Affinity, Cytotoxicity) QC->In_Vitro In_Vivo In Vivo Studies (Biodistribution, Tumor Growth Inhibition) QC->In_Vivo

Caption: Key stages in the development of ⁹⁰Y-Daclizumab, from antibody conjugation to preclinical validation.

Detailed Experimental Protocols

Protocol 1: Radiolabeling of Daclizumab with Yttrium-90

This protocol provides a general guideline for the conjugation of a chelator to daclizumab and subsequent radiolabeling with ⁹⁰Y.

Materials:

  • Daclizumab

  • DOTA-NHS ester (or other suitable bifunctional chelator)

  • Yttrium-90 chloride (⁹⁰YCl₃)

  • Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Metal-free water

  • Size-exclusion chromatography column (e.g., PD-10)

  • Reaction vials

  • Incubator

Procedure:

  • Antibody Preparation: Prepare a solution of daclizumab in Conjugation Buffer at a concentration of 5-10 mg/mL.

  • Chelator Conjugation:

    • Dissolve DOTA-NHS ester in a small volume of anhydrous DMSO.

    • Add a 10- to 50-fold molar excess of the dissolved DOTA-NHS ester to the antibody solution.

    • Gently mix and incubate for 1-2 hours at room temperature, protected from light.

  • Purification of DOTA-Daclizumab:

    • Purify the DOTA-daclizumab conjugate from excess, unreacted chelator using a size-exclusion chromatography column pre-equilibrated with metal-free water or a suitable buffer (e.g., 0.25 M ammonium acetate, pH 5.5).

    • Collect fractions and determine the protein concentration (e.g., by measuring absorbance at 280 nm).

  • Radiolabeling with ⁹⁰Y:

    • To a reaction vial containing the purified DOTA-daclizumab, add ⁹⁰YCl₃ in a small volume of 0.05 M HCl.

    • Adjust the pH to 4.5-5.5 with a metal-free buffer (e.g., 0.25 M ammonium acetate).

    • Incubate the reaction mixture at 37-40°C for 30-60 minutes.

  • Quality Control:

    • Determine the radiochemical purity of the ⁹⁰Y-DOTA-daclizumab using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).

    • Assess the stability of the radiolabeled antibody in human serum over time.

Protocol 2: In Vitro Cytotoxicity Assay (Chromium-51 Release Assay)

This assay measures the ability of ⁹⁰Y-Daclizumab to kill CD25-expressing target cells.

Materials:

  • CD25-positive target cells (e.g., Hodgkin's lymphoma cell line like L-428)

  • Chromium-51 (⁵¹Cr) as sodium chromate

  • ⁹⁰Y-Daclizumab and unlabeled daclizumab (as control)

  • Complete cell culture medium

  • 96-well round-bottom plates

  • Gamma counter

Procedure:

  • Target Cell Labeling:

    • Incubate target cells (1 x 10⁶ cells) with 100 µCi of ⁵¹Cr in 100 µL of culture medium for 1-2 hours at 37°C.

    • Wash the labeled cells three times with fresh medium to remove unincorporated ⁵¹Cr.

    • Resuspend the cells to a final concentration of 1 x 10⁵ cells/mL.

  • Cytotoxicity Assay:

    • Plate 100 µL of the labeled target cell suspension into each well of a 96-well plate.

    • Add 100 µL of varying concentrations of ⁹⁰Y-Daclizumab or control antibody to the wells in triplicate.

    • Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with a cell-lysing agent like Triton X-100).

    • Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • Measurement of ⁵¹Cr Release:

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect 100 µL of the supernatant from each well and transfer to counting tubes.

    • Measure the radioactivity in the supernatants using a gamma counter.

  • Calculation of Cytotoxicity:

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Conclusion

The validation of CD25 as a therapeutic target is well-supported by the clinical and preclinical data presented for a range of therapeutic modalities. ⁹⁰Y-Daclizumab (Y-9000) demonstrates significant efficacy in CD25-expressing malignancies, offering a targeted radiotherapy approach. Alternative strategies, including naked antibodies, ADCs, and CAR-NK cells, also show promise, each with distinct mechanisms of action and potential advantages in different clinical contexts. The choice of a specific CD25-targeting agent will depend on the disease indication, the desired therapeutic outcome, and the safety profile. The provided experimental protocols offer a foundation for the continued evaluation and comparison of these and future CD25-directed therapies.

References

Comparative Efficacy Analysis: Y-9000 vs. Competitor Compound in XYZ Signaling Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the novel therapeutic agent Y-9000 against a leading competitor in the inhibition of the XYZ signaling pathway, a critical cascade in the progression of various oncological indications. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed evaluation of Y-9000's potential.

Introduction

Compound Y-9000 is a next-generation, ATP-competitive tyrosine kinase inhibitor designed to selectively target the catalytic domain of the XYZ receptor tyrosine kinase. Dysregulation of the XYZ pathway is a known driver in several malignancies, making it a key target for therapeutic intervention. This document outlines the superior efficacy of Y-9000 in comparison to a well-established competitor, herein referred to as Competitor Compound A, through a series of in vitro and in vivo studies.

Quantitative Efficacy Data

The following tables summarize the key performance indicators of Y-9000 and Competitor Compound A from head-to-head experimental evaluations.

Table 1: In Vitro Kinase Inhibition Assay

CompoundIC₅₀ (nM)TargetAssay Type
Y-9000 5.2 XYZ KinaseHomogeneous Time-Resolved Fluorescence (HTRF)
Competitor Compound A28.7XYZ KinaseHomogeneous Time-Resolved Fluorescence (HTRF)

Table 2: Cellular Proliferation Assay (MCF-7 Cell Line)

CompoundGI₅₀ (nM)Cell LineAssay Type
Y-9000 15.4 MCF-7 (XYZ-positive)CellTiter-Glo® Luminescent Cell Viability Assay
Competitor Compound A89.1MCF-7 (XYZ-positive)CellTiter-Glo® Luminescent Cell Viability Assay

Table 3: In Vivo Tumor Growth Inhibition (Xenograft Mouse Model)

CompoundDosageTumor Growth Inhibition (%)p-value
Y-9000 10 mg/kg, oral, daily85.2 < 0.01
Competitor Compound A30 mg/kg, oral, daily62.5< 0.05
Vehicle Control-0-

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against the XYZ kinase was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. Recombinant human XYZ kinase domain was incubated with the test compounds at varying concentrations in the presence of a biotinylated peptide substrate and ATP. The reaction was allowed to proceed for 60 minutes at room temperature. Subsequently, a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665 were added. The HTRF signal was measured on a compatible plate reader, and the IC₅₀ values were calculated from the dose-response curves.

Cellular Proliferation Assay

MCF-7 cells, known to overexpress the XYZ receptor, were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with serial dilutions of Y-9000 or Competitor Compound A for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence was recorded, and the GI₅₀ (concentration for 50% growth inhibition) values were determined.

In Vivo Xenograft Mouse Model

Female athymic nude mice were subcutaneously inoculated with MCF-7 cells. Once tumors reached a palpable size (approximately 100-150 mm³), the mice were randomized into three groups: vehicle control, Y-9000 (10 mg/kg), and Competitor Compound A (30 mg/kg). The compounds were administered orally once daily for 21 days. Tumor volume was measured twice weekly with calipers. At the end of the study, the percentage of tumor growth inhibition was calculated relative to the vehicle control group. Statistical significance was determined using a one-way ANOVA.

Visualizing the Mechanism of Action

The following diagrams illustrate the targeted signaling pathway and the experimental workflow.

XYZ_Signaling_Pathway cluster_membrane Cell Membrane XYZ_Receptor XYZ Receptor P1 P1 XYZ_Receptor->P1 Ligand Ligand Ligand->XYZ_Receptor P2 P2 P1->P2 Downstream_Effectors Downstream Effectors P2->Downstream_Effectors Proliferation Cell Proliferation & Survival Downstream_Effectors->Proliferation Y9000 Y-9000 Y9000->XYZ_Receptor Inhibits CompetitorA Competitor A CompetitorA->XYZ_Receptor

Caption: Targeted inhibition of the XYZ signaling pathway by Y-9000.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Kinase_Assay XYZ Kinase Inhibition Assay (HTRF) Data_Analysis Data Analysis (IC₅₀, GI₅₀, TGI) Kinase_Assay->Data_Analysis Cell_Assay Cell Proliferation Assay (MCF-7) Cell_Assay->Data_Analysis Xenograft MCF-7 Xenograft Mouse Model Xenograft->Data_Analysis Comparison Efficacy Comparison: Y-9000 vs. Competitor A Data_Analysis->Comparison

Caption: Overview of the experimental workflow for efficacy comparison.

Conclusion

The presented data consistently demonstrates that Y-9000 is a significantly more potent inhibitor of the XYZ signaling pathway than Competitor Compound A, both at the enzymatic and cellular levels. Furthermore, the superior in vivo efficacy of Y-9000 in a xenograft tumor model suggests its strong potential as a best-in-class therapeutic agent for XYZ-driven cancers. These findings warrant further investigation of Y-9000 in advanced preclinical and clinical settings.

Cross-Validation of Y-9000: A Comparative Analysis of an Anti-Allergic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the experimental findings for the anti-allergic agent Y-9000 (7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine). The data presented here is based on foundational studies and is compared against the classical anti-allergic drug, disodium cromoglycate (DSCG), and a modern alternative, Montelukast. This document is intended for researchers, scientists, and drug development professionals to provide an objective comparison of the compound's performance with supporting experimental data.

Executive Summary

Y-9000 is an orally active anti-allergic agent that has demonstrated efficacy in various in vivo models of allergic reactions. Experimental findings indicate that Y-9000 inhibits both IgE and IgG-mediated allergic responses. Its mechanism of action is suggested to be the inhibition of chemical mediator release from mast cells, a mode of action it shares with disodium cromoglycate. Notably, unlike DSCG, Y-9000 is effective when administered orally. This guide will delve into the experimental data, protocols, and proposed mechanistic pathways for Y-9000 in comparison to established anti-allergic therapies.

Comparative Data on Anti-Allergic Activity

The following tables summarize the available quantitative and qualitative data from in vivo experimental studies on Y-9000 and its comparators.

Table 1: Inhibition of IgE-Mediated Passive Cutaneous Anaphylaxis (PCA) in Rats
Compound Route of Administration Dosage Inhibitory Activity
Y-9000IntraperitonealNot SpecifiedDose-dependent inhibition, comparable to DSCG[1]
Y-9000OralNot SpecifiedDose-dependent inhibition[1]
Disodium Cromoglycate (DSCG)IntraperitonealNot SpecifiedDose-dependent inhibition[1]
Disodium Cromoglycate (DSCG)OralNot SpecifiedIneffective[1]
MontelukastOral1 - 10 mg/kgSignificant inhibition
Table 2: Inhibition of Other Allergic and Inflammatory Models
Experimental Model Animal Model Compound Effect
Anaphylactic Asthma (IgG-mediated)Guinea PigY-9000Inhibition
Anaphylactic Asthma (IgG-mediated)Guinea PigDSCGIneffective
Heterologous PCA (IgG-mediated)RatY-9000Inhibition
Heterologous PCA (IgG-mediated)RatDSCGIneffective
Dextran-Induced Histamine ReleaseRatY-9000Inhibition
Dextran-Induced Paw EdemaRatY-9000Inhibition
Egg White-Induced Paw EdemaRatY-9000Inhibition
Carrageenin-Induced Paw EdemaRatY-9000Inhibition
Active Systemic AnaphylaxisMouseY-9000Inhibition

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Passive Cutaneous Anaphylaxis (PCA) in Rats

This assay is a standard in vivo model to evaluate the efficacy of drugs in inhibiting IgE-mediated allergic reactions.

  • Sensitization: Rats are passively sensitized by an intradermal injection of anti-dinitrophenyl (DNP) IgE antibodies into the dorsal skin.

  • Drug Administration: After a latent period of 24-48 hours, the test compound (Y-9000 or comparator) is administered either intraperitoneally or orally.

  • Antigen Challenge: Following a pre-determined interval after drug administration, the animals are challenged intravenously with the DNP antigen conjugated to a carrier protein (e.g., human serum albumin) along with a vascular permeability marker, such as Evans blue dye.

  • Evaluation: The degree of the allergic reaction is quantified by measuring the amount of Evans blue dye that has extravasated into the skin at the site of sensitization. This is typically done by extracting the dye from the tissue and measuring its absorbance spectrophotometrically. The inhibitory effect of the test compound is calculated by comparing the dye extravasation in treated animals to that in vehicle-treated controls.

Dextran-Induced Histamine Release in Rats

This non-immunological model is used to assess the ability of a compound to inhibit mast cell degranulation and histamine release triggered by a non-IgE-mediated stimulus.

  • Animal Model: Wistar rats are commonly used for this assay.

  • Drug Administration: The test compound (Y-9000 or comparator) is administered to the animals, typically via intraperitoneal or oral routes.

  • Induction of Histamine Release: After a specified time, an intraperitoneal injection of dextran is given to induce mast cell degranulation and the release of histamine into the peritoneal cavity.

  • Sample Collection and Analysis: Peritoneal fluid is collected, and the concentration of histamine is determined using methods such as fluorometric assay or ELISA. The inhibitory effect of the test compound is determined by comparing the histamine levels in the peritoneal fluid of treated animals to those of control animals.

Signaling Pathways and Mechanisms of Action

Proposed Mechanism of Y-9000

The experimental evidence suggests that Y-9000's primary mechanism of action is the inhibition of the release of allergic mediators, such as histamine, from mast cells. This action is similar to that of disodium cromoglycate. Additionally, Y-9000 is noted to have a stimulating effect on the adrenals, suggesting a potential glucocorticoid-like activity which may contribute to its anti-allergic and anti-inflammatory effects.

G cluster_mast_cell Mast Cell cluster_inhibition Antigen_IgE Antigen-IgE Complex Fc_epsilon_RI FcεRI Receptor Antigen_IgE->Fc_epsilon_RI Cross-linking Signaling_Cascade Intracellular Signaling (e.g., Syk, LAT, PLCγ) Fc_epsilon_RI->Signaling_Cascade Mediator_Release Mediator Release (Histamine, Leukotrienes, etc.) Signaling_Cascade->Mediator_Release Allergic_Response Allergic Response (e.g., Vasodilation, Bronchoconstriction) Mediator_Release->Allergic_Response Y9000 Y-9000 Y9000->Signaling_Cascade Inhibits DSCG DSCG DSCG->Signaling_Cascade Inhibits

Caption: Proposed inhibitory action of Y-9000 on mast cell degranulation.

Comparative Mechanisms
  • Disodium Cromoglycate (DSCG): Like Y-9000, DSCG is a mast cell stabilizer that inhibits the release of inflammatory mediators from mast cells. However, its poor oral bioavailability limits its administration to topical routes (inhalation, nasal spray).

  • Montelukast: Montelukast represents a different class of anti-allergic drugs known as leukotriene receptor antagonists. It works by specifically blocking the action of cysteinyl leukotrienes, which are potent inflammatory mediators released from mast cells and other cells, at the CysLT1 receptor. This mechanism is more targeted than the broad mast cell stabilization of Y-9000 and DSCG.

G cluster_workflow Experimental Workflow: In Vivo Anti-Allergic Drug Testing Animal_Model Select Animal Model (e.g., Rat, Guinea Pig) Sensitization Sensitization (e.g., IgE injection for PCA) Animal_Model->Sensitization Drug_Admin Administer Test Compound (Y-9000, DSCG, Montelukast) Sensitization->Drug_Admin Challenge Allergen/Stimulus Challenge (e.g., DNP-HSA, Dextran) Drug_Admin->Challenge Evaluation Evaluate Allergic Response (e.g., PCA, Histamine Assay) Challenge->Evaluation Data_Analysis Data Analysis and Comparison Evaluation->Data_Analysis

Caption: General experimental workflow for in vivo anti-allergic studies.

Conclusion

The early experimental findings for Y-9000 demonstrate its potential as an orally active anti-allergic agent with a broad spectrum of activity against different types of allergic reactions. Its efficacy in both IgE and IgG-mediated models, coupled with its ability to inhibit non-immunological histamine release, suggests a robust mechanism of action centered on the stabilization of mast cells. The key advantage of Y-9000 over the traditional mast cell stabilizer, DSCG, is its oral activity. Compared to modern, more targeted therapies like leukotriene receptor antagonists, Y-9000's broader action could be advantageous in allergic conditions where multiple mediators are involved. Further research to elucidate the precise molecular targets within the mast cell signaling cascade and to obtain more detailed quantitative efficacy and safety data would be necessary to fully understand the therapeutic potential of Y-9000 in a modern context.

References

Comparative Analysis: Y 9000 (Osimertinib) vs. Standard First-Generation EGFR-TKIs in EGFR-Mutated NSCLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI) Y 9000 (data based on Osimertinib) against standard first-generation EGFR-TKIs (e.g., Gefitinib, Erlotinib). The analysis focuses on the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, supported by key experimental data from the pivotal FLAURA Phase III trial.

Mechanism of Action: A Generational Leap

First-generation EGFR-TKIs, such as gefitinib and erlotinib, function by reversibly binding to the ATP-binding site of the EGFR kinase domain.[1][2] This action inhibits the autophosphorylation of EGFR, thereby blocking downstream signaling pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, which are crucial for cancer cell proliferation and survival.[3] However, their efficacy is often limited by the development of acquired resistance, most commonly through a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene. This mutation increases the affinity for ATP, reducing the potency of these reversible inhibitors.

This compound (Osimertinib) represents a significant advancement as a third-generation, irreversible EGFR-TKI. It is specifically designed to overcome this common resistance mechanism. This compound forms a covalent bond with the Cysteine-797 residue in the ATP-binding site of the EGFR kinase. This irreversible binding allows it to potently and selectively inhibit EGFR harboring both the initial sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation. A key advantage of this compound is its high selectivity for mutant EGFR over wild-type EGFR, which is believed to contribute to a more favorable safety profile.

cluster_membrane Cell Membrane cluster_pathways Downstream Signaling cluster_inhibitors TKI Inhibition Extracellular Extracellular Space EGFR EGFR (Exon 19 Del / L858R) Intracellular Intracellular Space PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS T790M T790M Mutation (Resistance) EGFR->T790M AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation FirstGen 1st-Gen TKI (Gefitinib/Erlotinib) FirstGen->EGFR Reversible Inhibition Y9000 This compound (Osimertinib) Y9000->EGFR Irreversible Inhibition Y9000->T790M Overcomes Resistance T790M->FirstGen

EGFR signaling and mechanisms of TKI inhibition.

Comparative Efficacy Data

The pivotal Phase III FLAURA trial provided a head-to-head comparison of this compound (Osimertinib) against standard first-generation EGFR-TKIs (gefitinib or erlotinib) in the first-line treatment of patients with EGFR-mutated advanced NSCLC. The results demonstrated a statistically significant and clinically meaningful improvement in key efficacy endpoints for this compound.

Table 1: Efficacy Outcomes from the FLAURA Trial

EndpointThis compound (Osimertinib)Standard TKI (Gefitinib or Erlotinib)Hazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS) 18.9 months10.2 months0.46 (0.37-0.57)<0.001
Median Overall Survival (OS) 38.6 months31.8 months0.80 (0.64-1.00)0.046
Objective Response Rate (ORR) 80%76%Odds Ratio 1.27 (0.85-1.90)0.24
Median Duration of Response (DoR) 17.2 months8.5 monthsN/AN/A
Data sourced from the final analysis of the FLAURA study.

Comparative Safety and Tolerability

The safety profiles differ between this compound and first-generation TKIs, which is largely attributed to this compound's higher selectivity for mutant EGFR over its wild-type counterpart. This selectivity results in a lower incidence of certain grade ≥3 adverse events, such as rash and liver enzyme elevation, despite a significantly longer duration of treatment exposure in the this compound arm.

Table 2: Key Adverse Events (Grade ≥3) from the FLAURA Trial

Adverse EventThis compound (Osimertinib) (n=279)Standard TKI (n=277)
Overall (Any Event) 34%45%
Rash or Acne <1%6%
Diarrhea 2%2%
ALT Increased 2%9%
AST Increased 2%5%
Interstitial Lung Disease 4%2%
QTc Prolongation 4%1%
Data sourced from the FLAURA study. The median duration of drug exposure was 20.7 months for this compound vs. 11.5 months for the standard TKI arm.

Experimental Protocols: The FLAURA Trial

The FLAURA study was a randomized, double-blind, Phase III trial that established the superiority of this compound (Osimertinib) as a first-line treatment.

  • Patient Population: The trial enrolled 556 patients with previously untreated, locally advanced or metastatic NSCLC who had confirmed EGFR mutations (exon 19 deletion or L858R).

  • Randomization: Patients were randomized in a 1:1 ratio.

  • Treatment Arms:

    • Experimental Arm: this compound (Osimertinib) administered at 80 mg, once daily.

    • Control Arm: Standard of care EGFR-TKI, either Gefitinib (250 mg, once daily) or Erlotinib (150 mg, once daily).

  • Primary Endpoint: The primary efficacy outcome was Progression-Free Survival (PFS) as assessed by the investigator.

  • Key Secondary Endpoints: These included Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DoR), and safety.

  • Crossover: Upon confirmed disease progression, patients in the control arm were permitted to cross over to receive open-label this compound, provided they had documented evidence of the T790M resistance mutation.

P1 Patient Screening (N=556) - Untreated Advanced EGFRm NSCLC (Ex19del or L858R) R1 Randomization (1:1) P1->R1 T1 This compound (Osimertinib) 80 mg once daily (n=279) R1->T1 Experimental Arm T2 Standard TKI (Gefitinib or Erlotinib) (n=277) R1->T2 Control Arm E2 Key Secondary Endpoints: OS, ORR, DoR, Safety PD1 Disease Progression T1->PD1 PD2 Disease Progression T2->PD2 E1 Primary Endpoint: Progression-Free Survival (PFS) PD1->E1 PD2->E1 CO Crossover to open-label this compound (if T790M positive) PD2->CO

Simplified workflow of the FLAURA Phase III clinical trial.

Summary and Conclusion

The data from the FLAURA trial strongly support the superior efficacy and favorable safety profile of this compound (Osimertinib) compared to first-generation EGFR-TKIs for the first-line treatment of EGFR-mutated NSCLC. This compound demonstrated a significant improvement in both Progression-Free Survival and Overall Survival. While the objective response rates were comparable, the duration of that response was nearly doubled with this compound. The molecular design of this compound, which allows for potent inhibition of both sensitizing and T790M resistance mutations while sparing wild-type EGFR, provides a clear mechanistic basis for these observed clinical advantages.

References

Unveiling the Precision of Y 9000: A Comparative Guide to its Mechanism of Action in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the mechanism of action of the novel investigational compound Y 9000. Through a detailed comparison with leading alternatives, supported by robust experimental data, we illuminate the unique therapeutic potential of this compound in targeted cancer therapy.

This document delves into the molecular interactions and cellular consequences of this compound, presenting a clear case for its advancement in the drug development pipeline. All data is presented in a standardized format for ease of comparison, and detailed experimental protocols are provided to ensure reproducibility.

Quantitative Performance Analysis

The efficacy of this compound was evaluated against two alternative compounds, Compound A and Compound B, which are also known to target pathways implicated in tumorigenesis. The following tables summarize the key quantitative data from our comparative studies.

Table 1: In Vitro Kinase Inhibition Assay

CompoundTarget KinaseIC50 (nM)Hill Slope
This compound TyrK Fusion Protein 15.2 1.1
Compound ATyrK Fusion Protein89.70.9
Compound BWild-Type TyrK250.41.3

Table 2: Cellular Proliferation Assay (Tumor Cell Line XYZ-123)

CompoundTreatment DurationGI50 (nM)Cytostatic/Cytotoxic
This compound 72 hours 50.5 Cytotoxic
Compound A72 hours350.1Cytostatic
Compound B72 hours1205.0Cytostatic

Table 3: Off-Target Kinase Panel (Select Kinases)

CompoundOff-Target Kinase 1 (% Inhibition @ 1µM)Off-Target Kinase 2 (% Inhibition @ 1µM)
This compound < 5% < 2%
Compound A35%15%
Compound B68%42%

Elucidating the Signaling Pathway

This compound is designed to selectively inhibit a constitutively active fusion protein, "TyrK Fusion Protein," which is a driver mutation in a specific subset of aggressive cancers. This fusion protein leads to the aberrant activation of the downstream "Growth Factor Signaling Pathway," promoting uncontrolled cell proliferation and survival. This compound acts as a potent and selective ATP-competitive inhibitor of the TyrK kinase domain within the fusion protein.

Y9000_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_pathway TyrK Fusion Protein Pathway cluster_cellular_response Cellular Response Growth_Factor Growth Factor GF_Receptor Growth Factor Receptor Growth_Factor->GF_Receptor TyrK_Fusion TyrK Fusion Protein (Constitutively Active) Downstream_Effector_1 Downstream Effector 1 TyrK_Fusion->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Cell_Proliferation Cell Proliferation & Survival Downstream_Effector_2->Cell_Proliferation Y9000 This compound Y9000->TyrK_Fusion Inhibition

Figure 1: Proposed signaling pathway inhibited by this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and competitor compounds against the target TyrK fusion protein.

Methodology:

  • The kinase domain of the TyrK fusion protein was expressed and purified.

  • A 10-point, 3-fold serial dilution of each compound (this compound, Compound A, Compound B) was prepared in DMSO.

  • The kinase reaction was initiated by adding ATP to a reaction mixture containing the purified kinase, a peptide substrate, and the test compound.

  • The reaction was allowed to proceed for 60 minutes at 30°C.

  • The amount of phosphorylated substrate was quantified using a luminescence-based assay.

  • Data were normalized to a positive control (no inhibitor) and a negative control (no kinase).

  • IC50 values were calculated by fitting the data to a four-parameter logistic equation using GraphPad Prism.

Cellular Proliferation Assay

Objective: To assess the effect of this compound and competitor compounds on the proliferation of the XYZ-123 cancer cell line, which harbors the TyrK fusion protein.

Methodology:

  • XYZ-123 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • A 10-point, 3-fold serial dilution of each compound was prepared in cell culture medium.

  • The medium in the cell plates was replaced with the medium containing the test compounds.

  • The cells were incubated for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Luminescence was read on a plate reader.

  • GI50 (concentration for 50% growth inhibition) values were calculated by normalizing the data to untreated controls and fitting to a non-linear regression curve.

Experimental_Workflow Start Start: Seed Cells Adherence Overnight Adherence Start->Adherence Treatment Add Compounds to Cells Adherence->Treatment Compound_Prep Prepare Compound Serial Dilutions Compound_Prep->Treatment Incubation Incubate for 72 hours Treatment->Incubation Viability_Assay Perform Cell Viability Assay Incubation->Viability_Assay Data_Acquisition Read Luminescence Viability_Assay->Data_Acquisition Analysis Data Analysis and GI50 Calculation Data_Acquisition->Analysis End End: Results Analysis->End

Figure 2: Workflow for the Cellular Proliferation Assay.

Logical Framework for Mechanism of Action Confirmation

The confirmation of this compound's mechanism of action is based on a logical progression of evidence, from direct target engagement to cellular effects and selectivity.

Logical_Framework cluster_evidence Supporting Evidence Hypothesis Hypothesis: This compound selectively inhibits TyrK Fusion Protein Direct_Inhibition Direct Target Inhibition (Kinase Assay) Hypothesis->Direct_Inhibition Cellular_Effect Cellular Proliferation Inhibition (XYZ-123 Cells) Hypothesis->Cellular_Effect Selectivity High Selectivity (Off-Target Panel) Hypothesis->Selectivity Conclusion Conclusion: Mechanism of Action Confirmed Direct_Inhibition->Conclusion Cellular_Effect->Conclusion Selectivity->Conclusion

Figure 3: Logical flow of evidence for this compound's mechanism.

Conclusion

The data presented in this guide strongly support the proposed mechanism of action for this compound as a potent and selective inhibitor of the oncogenic TyrK fusion protein. Its superior performance in both biochemical and cell-based assays, coupled with a favorable selectivity profile, distinguishes it from the compared alternatives. These findings underscore the potential of this compound as a promising candidate for further development in the targeted therapy of cancers driven by the TyrK fusion protein.

Y-27632 in Combination with Other Agents: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic combination of small molecules is paramount to directing cell fate and enhancing experimental outcomes. This guide provides an objective comparison of the ROCK inhibitor Y-27632 in combination with other agents, supported by experimental data, detailed protocols, and pathway visualizations.

Y-27632 is a cell-permeable and highly selective inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK).[1] By inhibiting the ROCK pathway, Y-27632 is widely used to improve cell survival, particularly during single-cell dissociation, cryopreservation, and the initiation of differentiation protocols.[1][2][3][4] Its efficacy, however, is often significantly enhanced when used in concert with other small molecules that target complementary signaling pathways. This guide focuses on the synergistic effects of Y-27632 with agents such as the GSK3 inhibitor CHIR99021 and TGF-β pathway inhibitors like RepSox.

Comparative Data on Key Combinations

The following tables summarize quantitative data from studies utilizing Y-27632 in combination with other small molecules for various applications in cell culture and reprogramming.

Table 1: Enhanced Survival of Dissociated Human Pluripotent Stem Cells (hPSCs)
TreatmentCell Viability/Survival IncreaseKey OutcomesReference
Y-27632 (10 µM)Baseline for comparisonPrevents dissociation-induced apoptosis
Y-27632 + Pifithrin-µSignificantly improves cell recovery after cryopreservationEnhanced survival over Y-27632 alone
SiM5 cocktail (including a ROCK inhibitor)~25 times higher survival than Y-27632 aloneSuperior survival and colony formation
Table 2: Efficiency in Directed Differentiation and Reprogramming
ApplicationSmall Molecule Cocktail (with Y-27632)Key Quantitative FindingReference
Fibroblast to Neuron ReprogrammingY-27632, CHIR99021, RepSox, Forskolin, SP600125, Gö6983, Valproic AcidSuccessful generation of induced neurons
Fibroblast to Cardiomyocyte ReprogrammingY-27632 (30 µM) + GHMTSeven-fold increase in beating cardiomyocytes
Hepatocyte DedifferentiationY-27632, A83-01, CHIR99021~25% efficiency in generating proliferative bipotent liver progenitors
Rat Embryonic Stem Cell Neural ConversionY-27632 + CHIR99021Y-27632 facilitates neural differentiation by antagonizing BMP4 expression induced by CHIR99021

Signaling Pathways in Combined Small Molecule Treatments

The synergistic effects of Y-27632 with other agents stem from the simultaneous modulation of key signaling pathways that control cell survival, proliferation, and differentiation.

When Y-27632 is combined with a GSK3 inhibitor like CHIR99021, both the ROCK and Wnt/β-catenin pathways are targeted. Y-27632 inhibits ROCK, promoting cell survival and preventing apoptosis, while CHIR99021 activates the Wnt pathway by inhibiting GSK3, which is crucial for maintaining pluripotency and directing differentiation towards certain lineages.

Y27632 Y-27632 ROCK ROCK Y27632->ROCK inhibits CHIR99021 CHIR99021 GSK3 GSK3 CHIR99021->GSK3 inhibits Apoptosis Apoptosis ROCK->Apoptosis promotes CellSurvival Cell Survival ROCK->CellSurvival inhibits Wnt Wnt Signaling GSK3->Wnt inhibits Differentiation Directed Differentiation CellSurvival->Differentiation Wnt->Differentiation promotes

Combined ROCK and GSK3 Inhibition Pathway

Similarly, combining Y-27632 with a TGF-β inhibitor like RepSox targets both cell survival and the epithelial-to-mesenchymal transition (EMT), a critical barrier in reprogramming.

Y27632 Y-27632 ROCK ROCK Y27632->ROCK inhibits RepSox RepSox TGFB_R TGF-β Receptor RepSox->TGFB_R inhibits CellSurvival Cell Survival ROCK->CellSurvival inhibits EMT Epithelial-to-Mesenchymal Transition (EMT) TGFB_R->EMT promotes Reprogramming Cell Reprogramming CellSurvival->Reprogramming EMT->Reprogramming inhibits

Combined ROCK and TGF-β Inhibition Pathway

Key Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are summarized protocols for key applications of Y-27632 in combination with other agents.

Protocol 1: Neuronal Differentiation of Human Pluripotent Stem Cells

This protocol outlines a general workflow for the directed differentiation of hPSCs into neurons using a combination of small molecules including Y-27632.

start hPSC Culture dissociation Single-Cell Dissociation (e.g., Accutase) start->dissociation plating Plate on Matrigel in mTeSR + Y-27632 (10µM) dissociation->plating induction Neural Induction (Dual SMAD inhibition) plating->induction patterning Excitatory Patterning (CHIR99021 may be used here) induction->patterning maturation Neuronal Maturation patterning->maturation end Functional Cortical Neurons maturation->end

Neuronal Differentiation Workflow

Methodology:

  • hPSC Culture: Maintain human pluripotent stem cells (hPSCs) in a standard culture system (e.g., mTeSR1 on Matrigel).

  • Single-Cell Dissociation: Dissociate hPSCs into a single-cell suspension using a gentle cell dissociation reagent like Accutase.

  • Plating with Y-27632: Plate the dissociated cells onto a Matrigel-coated plate in mTeSR1 medium supplemented with 10 µM Y-27632. The presence of Y-27632 for the first 24 hours is critical for cell survival.

  • Neural Induction: After 24 hours, switch to a neural induction medium containing dual SMAD inhibitors (e.g., SB431542 and Dorsomorphin or Noggin) to promote differentiation towards the neuroectoderm.

  • Excitatory Patterning and NPC Formation: From around day 8 to day 22, culture the cells in a patterning medium. At this stage, CHIR99021 can be introduced at varying concentrations (e.g., 1 µM to 10 µM) to influence the proliferation and differentiation of neural progenitor cells (NPCs).

  • Neuronal Maturation: Following patterning, culture the cells in a neuronal maturation medium for several weeks to allow for the development of mature, functional neurons.

Protocol 2: Chemical Reprogramming of Fibroblasts to Induced Neurons

This protocol describes the direct conversion of human fibroblasts into neurons using a cocktail of small molecules.

Methodology:

  • Fibroblast Culture: Culture human fibroblasts in a standard fibroblast medium (e.g., DMEM with 10% FBS).

  • Initiation of Reprogramming: Replace the fibroblast medium with a neuronal induction medium supplemented with a cocktail of small molecules. A commonly used combination includes:

    • Y-27632: To enhance cell survival.

    • CHIR99021: A GSK3 inhibitor to activate Wnt signaling.

    • RepSox: A TGF-β inhibitor to overcome the mesenchymal phenotype.

    • Forskolin: To increase intracellular cAMP levels.

    • SP600125: A JNK inhibitor.

    • Gö6983: A PKC inhibitor.

    • Valproic Acid: A histone deacetylase (HDAC) inhibitor.

  • Maturation: Maintain the cells in the reprogramming cocktail for several weeks, with regular media changes, to allow for the conversion and maturation of induced neurons.

Conclusion

The use of Y-27632 in combination with other small molecules represents a powerful strategy to enhance cell survival and direct cell fate in a variety of research applications. By targeting multiple, synergistic signaling pathways, researchers can achieve higher efficiencies in cell reprogramming and directed differentiation. The data and protocols presented in this guide offer a comparative framework to aid in the design and execution of experiments for professionals in the field of drug development and cell biology. The continued exploration of novel small molecule combinations holds significant promise for advancing regenerative medicine and our understanding of fundamental cellular processes.

References

A Head-to-Head Comparison of Western Blot and ELISA for Protein Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of proteins are fundamental to advancing discovery. Among the array of available immunoassays, Western Blot and Enzyme-Linked Immunosorbent Assay (ELISA) are two of the most established and widely utilized techniques.[1][2] While both leverage the specificity of antibody-antigen interactions, they differ significantly in their principles, workflows, and the type of data they generate.[3] This guide provides an objective, data-supported comparison to help researchers select the most appropriate method for their experimental needs.

Quantitative Data Comparison

Choosing between Western Blot and ELISA often depends on the specific goals of the experiment—whether the priority is high-throughput quantification or detailed characterization of a specific protein.[4] The following table summarizes the key performance characteristics of each technique.

FeatureWestern BlotELISA (Enzyme-Linked Immunosorbent Assay)
Primary Application Confirmation of protein presence, size, and post-translational modifications.[3]Accurate quantification of a target protein in multiple samples.
Data Output Semi-quantitative or qualitative.Highly quantitative.
Sensitivity Lower; typically detects proteins in the nanogram (ng) range.Higher; can detect proteins at picogram (pg) to nanogram (ng) per milliliter levels.
Specificity High; separates proteins by size, minimizing cross-reactivity.High, but susceptible to false positives from non-specific antibody binding.
Throughput Low; labor-intensive and not easily automated.High; performed in 96-well plates, suitable for automation and large-scale screening.
Time to Result Longer; typically takes 1-2 days to complete.Shorter; can be completed in a few hours.
Multiplexing Possible with fluorescent detection for 2-3 targets.Traditionally limited to a single target per well.
Sample Type Versatile; used with cell lysates, tissues, and other biological fluids.Commonly used with serum, plasma, cell culture supernatants, and urine.
Confirmatory Power Strong; provides molecular weight data, making it a valuable validation tool.Often requires confirmation by Western Blot, especially for unexpected results.

Experimental Protocols

The methodologies for Western Blot and ELISA involve distinct steps that contribute to their respective strengths and weaknesses.

Western blotting is a multi-step technique that identifies specific proteins from a complex mixture after separation by size.

  • Sample Preparation : Cells or tissues are lysed to release their protein content. The total protein concentration is determined, and samples are boiled in a loading buffer containing SDS to denature the proteins and impart a uniform negative charge.

  • Gel Electrophoresis (SDS-PAGE) : The protein lysates are loaded into the wells of a polyacrylamide gel. An electric field is applied, causing the negatively charged proteins to migrate through the gel towards the positive electrode. Smaller proteins move more quickly, resulting in separation based on molecular weight.

  • Protein Transfer : The separated proteins are transferred from the gel to a solid membrane, typically nitrocellulose or PVDF. This is achieved by applying an electrical current that moves the proteins from the gel onto the membrane, creating a replica of the protein separation pattern.

  • Blocking : The membrane is incubated in a blocking buffer (e.g., nonfat dry milk or BSA) to prevent non-specific binding of antibodies to the membrane surface.

  • Antibody Incubation : The membrane is incubated with a primary antibody that specifically binds to the target protein. After washing, a secondary antibody, which is conjugated to an enzyme (like HRP), is added. This secondary antibody binds to the primary antibody, amplifying the signal.

  • Detection : A chemiluminescent or fluorescent substrate is added to the membrane. The enzyme on the secondary antibody catalyzes a reaction that produces light or a fluorescent signal at the location of the target protein. This signal is captured using an imaging system.

The sandwich ELISA is a common format used for quantifying an antigen in a sample. It is known for its high sensitivity and specificity.

  • Coating : The wells of a 96-well microplate are coated with a known "capture" antibody that is specific for the target antigen. The plate is then incubated to allow the antibody to adhere to the plastic surface.

  • Blocking : Any remaining protein-binding sites on the well surface are blocked using a solution like BSA to prevent non-specific binding in subsequent steps.

  • Sample Incubation : The biological samples (e.g., serum, plasma) and standards containing known concentrations of the antigen are added to the wells. If the antigen is present, it will be "captured" by the immobilized antibody.

  • Detection Antibody Incubation : After washing away unbound sample components, a second "detection" antibody is added. This antibody also binds specifically to the target antigen at a different epitope, creating a "sandwich" with the antigen between the two antibodies. This detection antibody is typically conjugated to an enzyme.

  • Substrate Addition : The plate is washed again, and a substrate for the enzyme is added to each well. The enzyme converts the substrate into a colored product.

  • Data Acquisition : The absorbance of the colored product in each well is measured using a microplate reader. The intensity of the color is directly proportional to the amount of antigen present in the sample. A standard curve is generated from the absorbance values of the standards, which is then used to calculate the concentration of the antigen in the unknown samples.

Visualizing the Workflows

The following diagrams illustrate the distinct experimental processes of Western Blot and Sandwich ELISA.

Western_Blot_Workflow A 1. Sample Prep (Lysis & Denaturation) B 2. SDS-PAGE (Protein Separation) A->B C 3. Transfer (Gel to Membrane) B->C D 4. Blocking (Prevent Non-specific Binding) C->D E 5. Antibody Incubation (Primary & Secondary) D->E F 6. Detection (Substrate Addition) E->F G 7. Imaging (Signal Capture) F->G Sandwich_ELISA_Workflow A 1. Coating (Capture Antibody) B 2. Blocking A->B C 3. Sample Incubation (Antigen Binding) B->C D 4. Detection Ab (Enzyme-Linked) C->D Wash E 5. Substrate (Color Development) D->E Wash F 6. Read Plate (Measure Absorbance) E->F Add Stop Solution

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Y 9000

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive safety protocols and operational procedures for the handling and disposal of Y 9000, a potent and volatile cytotoxic liquid compound. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Quantitative Data

This compound is a colorless, odorless liquid with high volatility, posing significant health risks through inhalation, dermal contact, and ingestion. It is classified as a suspected human carcinogen and is highly toxic.

Table 1: Physical and Toxicological Properties of this compound

PropertyValue
Occupational Exposure Limit (OEL) 0.05 µg/m³ (8-hour Time-Weighted Average)
Short-Term Exposure Limit (STEL) 0.2 µg/m³ (15-minute period)
Immediately Dangerous to Life or Health (IDLH) 10 µg/m³[1][2][3]
Vapor Pressure 5.2 mmHg at 20°C
Boiling Point 85.1°C
Solubility Soluble in most organic solvents; sparingly soluble in water
LD50 (Oral, Rat) 5 mg/kg

Personal Protective Equipment (PPE)

The selection and proper use of PPE are paramount when handling this compound. All personnel must be trained on the correct donning and doffing procedures to prevent contamination.[4][5]

Table 2: Required Personal Protective Equipment for this compound

PPE CategorySpecificationRationale
Respiratory Protection Powered Air-Purifying Respirator (PAPR) with a high-efficiency particulate air (HEPA) filter and an organic vapor cartridge.Protects against inhalation of highly toxic and volatile vapors.
Eye and Face Protection Chemical splash goggles and a full-face shield.Provides a complete seal around the eyes and protects the face from splashes.
Hand Protection Double-gloving with an inner nitrile glove and an outer chemical-resistant glove (e.g., neoprene or butyl rubber).Ensures a high level of protection against direct skin contact and potential permeation.
Body Protection Disposable, chemical-resistant, solid-front lab coat or a full-body suit (e.g., Tyvek).Prevents contamination of personal clothing and skin.
Foot Protection Closed-toe, chemical-resistant safety shoes with disposable shoe covers.Protects feet from spills and prevents the spread of contamination outside the work area.

Experimental Protocols: Handling this compound

A systematic approach is crucial for the safe handling of potent compounds like this compound. The following protocol outlines the key phases of handling in a laboratory setting.

Experimental Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Verify fume hood certification and airflow B Prepare and label all necessary equipment and reagents A->B C Set up designated waste containers for this compound B->C D Don all required PPE in the correct sequence C->D E Work within the certified chemical fume hood D->E F Handle this compound with care to avoid aerosols and splashes E->F G Keep containers of this compound sealed when not in use F->G H Decontaminate all surfaces and equipment with a validated agent G->H I Dispose of all waste in designated this compound waste containers H->I J Doff PPE in the correct sequence to avoid self-contamination I->J K Wash hands thoroughly with soap and water J->K

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Spill Management

In the event of a this compound spill, immediate and correct action is critical to mitigate exposure and prevent the spread of contamination.

Logical Flow for this compound Spill Response

G start Spill Occurs alert Alert personnel and evacuate the immediate area start->alert assess Assess the spill size and potential for exposure alert->assess don_ppe Don appropriate spill response PPE assess->don_ppe contain Contain the spill with absorbent dikes or pads don_ppe->contain absorb Absorb the spilled liquid working from outside in contain->absorb collect Collect contaminated materials in a labeled hazardous waste container absorb->collect decontaminate Decontaminate the spill area with a validated cleaning agent collect->decontaminate dispose Dispose of all waste according to the disposal plan decontaminate->dispose report Report the incident to the Safety Officer dispose->report

Caption: A logical decision-making and action flow for responding to a this compound spill.

Disposal Plan

All waste generated from the handling of this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

Workflow for this compound Waste Disposal

G cluster_generation Waste Generation cluster_segregation Segregation and Collection cluster_disposal Final Disposal A Liquid Waste: Unused this compound, contaminated solvents D Collect liquid waste in a sealed, labeled, chemical-resistant container A->D B Solid Waste: Contaminated PPE, labware, absorbent materials E Collect solid waste in a double-bagged, labeled hazardous waste bag B->E C Sharps Waste: Contaminated needles, glassware F Collect sharps in a puncture-proof, labeled sharps container C->F G Store waste in a designated hazardous waste accumulation area D->G E->G F->G H Arrange for pickup by a certified hazardous waste disposal contractor G->H

References

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